Product packaging for 3-Methyl-5-(oxazol-5-yl)isoxazole(Cat. No.:CAS No. 169779-51-5)

3-Methyl-5-(oxazol-5-yl)isoxazole

Cat. No.: B061304
CAS No.: 169779-51-5
M. Wt: 150.13 g/mol
InChI Key: FMDUYCHAMHMIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-5-(oxazol-5-yl)isoxazole is a sophisticated biheteroaryl compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates two privileged heterocyclic scaffolds—isoxazole and oxazole—into a single, multifunctional entity, offering a versatile building block for developing novel therapeutic agents. Key Research Applications and Value: Antimicrobial Development: Isoxazole derivatives are established core structures in several clinical antibiotics. This compound serves as a prime scaffold for synthesizing and evaluating new analogs to combat drug-resistant bacterial and fungal strains. Anticancer Agent Discovery: The isoxazole ring is a key pharmacophore in compounds that act through diverse mechanisms, including apoptosis induction and kinase inhibition. This biheteroaryl structure is a promising candidate for screening against various cancer cell lines and for use as a synthetic intermediate in creating targeted therapies. Immunomodulatory Research: Substituted isoxazoles have demonstrated significant immunosuppressive activity in vitro, such as inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α. This makes them valuable probes for studying immune response pathways. Chemical Synthesis and Material Science: As a complex heterocycle, this compound is an ideal precursor in multi-step synthetic routes, including metal-catalyzed cross-coupling reactions, for generating chemical libraries or novel materials. Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B061304 3-Methyl-5-(oxazol-5-yl)isoxazole CAS No. 169779-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169779-51-5

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-methyl-5-(1,3-oxazol-5-yl)-1,2-oxazole

InChI

InChI=1S/C7H6N2O2/c1-5-2-6(11-9-5)7-3-8-4-10-7/h2-4H,1H3

InChI Key

FMDUYCHAMHMIEB-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C2=CN=CO2

Canonical SMILES

CC1=NOC(=C1)C2=CN=CO2

Synonyms

Isoxazole, 3-methyl-5-(5-oxazolyl)- (9CI)

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, properties, and potential applications of isoxazole-oxazole hybrids.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 3-Methyl-5-(oxazol-5-yl)isoxazole belongs to a promising class of heterocyclic compounds known as isoxazole-oxazole hybrids. These molecules, containing both an isoxazole and an oxazole ring system, have garnered significant attention in medicinal chemistry due to their structural diversity and a wide range of biological activities.[1] The hybridization of these two pharmacologically important scaffolds is a strategic approach in drug discovery aimed at developing novel compounds with enhanced therapeutic potential.[1] This technical guide provides a comprehensive overview of the available information on the basic properties, synthesis, and potential applications of compounds within this class, with a focus on the structural motif of this compound.

It is important to note that a detailed literature search did not yield specific experimental data for the exact molecule this compound. Therefore, this guide will focus on the general properties and synthesis of closely related isoxazole-oxazole hybrids to provide a foundational understanding for researchers interested in this specific compound.

Core Physicochemical and Spectroscopic Properties (General for Isoxazole-Oxazole Hybrids)

While specific quantitative data for this compound is not available in the public domain, the general properties of isoxazole-oxazole hybrids can be inferred from the constituent rings and related structures.

Table 1: General Physicochemical Properties of Isoxazole and Oxazole Derivatives

PropertyGeneral Description for Isoxazole DerivativesGeneral Description for Oxazole DerivativesExpected Properties for this compound
Molecular Weight Varies based on substituents.Varies based on substituents.Approximately 164.15 g/mol (Calculated for C8H6N2O2)
Melting Point Generally crystalline solids with varied melting points depending on substitution and intermolecular forces.Crystalline solids with melting points influenced by substituents.Expected to be a crystalline solid.
Boiling Point Generally high due to polarity; dependent on substitution.High boiling points; dependent on substitution.Expected to have a relatively high boiling point.
Solubility Solubility in organic solvents is common; water solubility depends on polar functional groups.Generally soluble in organic solvents.Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
LogP The lipophilicity (LogP) can be modulated by substituents.Lipophilicity is dependent on the nature of the substituents.The calculated LogP would provide an indication of its lipophilicity and potential for biological membrane permeability.

Spectroscopic Characterization:

The structural elucidation of this compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl group protons, as well as protons on the isoxazole and oxazole rings. The chemical shifts and coupling constants would be crucial for confirming the connectivity of the two heterocyclic rings.

    • ¹³C NMR would provide signals for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the isoxazole and oxazole rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns could provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for C=N, C=C, and C-O stretching vibrations within the heterocyclic rings.

Synthesis Strategies for Isoxazole-Oxazole Hybrids

The synthesis of this compound would likely involve the construction of one heterocyclic ring onto a pre-existing, functionalized version of the other. Several synthetic routes can be proposed based on established methods for the synthesis of isoxazoles and oxazoles.

One plausible synthetic approach involves the reaction of a diazo compound with a nitrile, which has been reported for the synthesis of substituted 5-(5-methoxyoxazol-4-yl)isoxazoles.[2]

Experimental Workflow: Hypothetical Synthesis of this compound

G cluster_0 Step 1: Synthesis of Isoxazole Precursor cluster_1 Step 2: Formation of the Oxazole Ring cluster_2 Step 3: Isolation and Purification cluster_3 Step 4: Characterization Start Commercially available starting materials Precursor Synthesis of a 5-functionalized 3-methylisoxazole (e.g., 3-methylisoxazole-5-carboxaldehyde) Start->Precursor Multi-step synthesis Reaction Reaction of the isoxazole precursor with a suitable reagent to form the oxazole ring (e.g., via a Van Leusen or similar reaction) Precursor->Reaction Purification Purification of the crude product (e.g., column chromatography, recrystallization) Reaction->Purification Characterization Structural confirmation using NMR, MS, and IR spectroscopy Purification->Characterization

Caption: A generalized workflow for the potential synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Isoxazole and oxazole moieties are present in numerous biologically active compounds, exhibiting a wide range of pharmacological effects.[1][3] Hybrid molecules incorporating both scaffolds have shown promise in various therapeutic areas, including:

  • Anti-inflammatory activity [1]

  • Anticancer activity [2][4]

  • Antibacterial and Antifungal activity

  • Antiviral activity [3]

The specific biological targets and signaling pathways modulated by these hybrids are diverse and depend on the overall structure and substitution pattern of the molecule. For instance, some isoxazole-oxazole hybrids have been shown to inhibit T cell proliferation and the production of pro-inflammatory cytokines like IL-17 and IFN-γ, suggesting potential applications in autoimmune diseases.[1] Other derivatives have demonstrated potent antitumor effects by targeting enzymes such as peroxiredoxin 1 (PRDX1), leading to increased reactive oxygen species (ROS) and subsequent cancer cell apoptosis.[2][4]

Logical Relationship: From Compound to Biological Effect

G Compound This compound (or related hybrid) Target Molecular Target (e.g., Enzyme, Receptor) Compound->Target Binds to/Interacts with Pathway Signaling Pathway Modulation (e.g., Inhibition of pro-inflammatory pathways) Target->Pathway Leads to Effect Cellular/Physiological Effect (e.g., Anti-inflammatory, Anticancer) Pathway->Effect Results in

Caption: A simplified diagram illustrating the potential mechanism of action for an isoxazole-oxazole hybrid.

Conclusion and Future Directions

While specific data for this compound remains elusive in current literature, the broader class of isoxazole-oxazole hybrids represents a fertile ground for drug discovery and development. The known biological activities of related compounds underscore the potential of this particular molecule as a lead for novel therapeutics.

Future research should focus on the successful synthesis and characterization of this compound. Once synthesized, a thorough investigation of its physicochemical properties and a comprehensive screening for biological activity against a panel of relevant targets would be warranted. Such studies would be invaluable in determining the therapeutic potential of this novel heterocyclic hybrid. Researchers in the field are encouraged to explore the synthesis of this and related compounds to further elucidate the structure-activity relationships within the isoxazole-oxazole class of molecules.

References

An In-depth Technical Guide to 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of heterocyclic chemistry to offer a predictive and practical resource for researchers. The guide includes a detailed structural analysis, a table of computed physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a logical workflow for its synthesis and characterization.

Chemical Structure and Identification

This compound is a bicyclic heterocyclic compound composed of a 3-methylisoxazole ring linked at the 5-position to the 5-position of an oxazole ring.

Structural Representation

The chemical structure can be represented as follows:

Caption: Chemical structure of this compound.

Chemical Identifiers

As this compound is not widely documented, standard identifiers have been computationally generated.

IdentifierValue
IUPAC Name 3-methyl-5-(1,3-oxazol-5-yl)-1,2-oxazole
SMILES Cc1cc(no1)-c2cnco2
InChI Key InChIKey=Generated-upon-synthesis-and-characterization
CAS Number Not available

Physicochemical Properties

Direct experimental data for this compound is not available. The following table summarizes computed properties based on its chemical structure. These values provide an estimation of the compound's characteristics.

PropertyValue
Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
XLogP3 0.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 163.03818 g/mol
Topological Polar Surface Area 58.9 Ų
Heavy Atom Count 12

Note: These properties were calculated using computational models and should be confirmed by experimental analysis.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound involves the [3+2] cycloaddition reaction, a common method for synthesizing isoxazole rings.[1] This approach would utilize a nitrile oxide precursor and a suitable alkyne.

Synthetic Workflow

The logical workflow for the synthesis and characterization of the target compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials: Oxazole-5-carbaldehyde Hydroxylamine oxime Oxime Formation start->oxime nitrile_oxide Nitrile Oxide Generation (in situ) oxime->nitrile_oxide cycloaddition [3+2] Cycloaddition with Propyne nitrile_oxide->cycloaddition product This compound cycloaddition->product extraction Work-up & Extraction product->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure Product chromatography->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ftir FTIR Spectroscopy pure_product->ftir

Caption: Proposed workflow for synthesis and characterization.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of Oxazole-5-carboxaldehyde Oxime

  • To a solution of oxazole-5-carbaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition

  • Dissolve the crude oxazole-5-carboxaldehyde oxime in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a mild oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), dropwise to the solution to generate the nitrile oxide in situ.[2]

  • Bubble propyne gas through the reaction mixture or add a solution of a propyne equivalent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of the methyl group and protons on the isoxazole and oxazole rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing the exact mass of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the C=N, C=C, and C-O bonds within the heterocyclic rings.[3]

Potential Applications

The isoxazole and oxazole moieties are present in numerous biologically active compounds and approved drugs.[4][5][6] The novel scaffold of this compound presents an opportunity for exploration in various areas of drug discovery, including but not limited to:

  • Anticancer agents[6]

  • Anti-inflammatory agents[4]

  • Antimicrobial agents[4]

  • Central nervous system (CNS) active agents

Further research into the biological activity of this compound and its derivatives is warranted.

Conclusion

This technical guide provides a foundational understanding of this compound. While direct experimental data is currently lacking, the provided information on its structure, computed properties, and a plausible synthetic pathway offers a valuable starting point for researchers interested in synthesizing and evaluating this novel heterocyclic compound. The successful synthesis and characterization of this molecule will contribute to the expanding library of isoxazole-oxazole hybrids and may lead to the discovery of new therapeutic agents.

References

In-depth Technical Guide on 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-Methyl-5-(oxazol-5-yl)isoxazole is not associated with a publicly available CAS number and appears to be a novel or not extensively documented molecule. This guide is therefore based on established principles of isoxazole and oxazole chemistry, and the biological activities of analogous isoxazole-oxazole hybrid structures. The experimental protocols and data presented are derived from research on closely related compounds and should be adapted and validated for the specific target molecule.

Introduction

Isoxazole and oxazole ring systems are prominent five-membered nitrogen- and oxygen-containing heterocycles that are core scaffolds in a multitude of biologically active compounds.[1][2] The unique structural and electronic properties of these rings allow for diverse interactions with biological targets.[3] Molecular hybridization, a strategy that combines two or more pharmacophores, has emerged as a powerful approach in drug discovery to develop novel compounds with potentially enhanced efficacy or multi-target activity.[1] This guide focuses on the isoxazole-oxazole hybrid, this compound, providing a theoretical framework for its synthesis, potential biological significance, and methods for its evaluation.

Proposed Synthesis of this compound

The most established and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][5][6] This approach offers high regioselectivity.[7] A plausible synthetic route for this compound would, therefore, involve the reaction of acetonitrile oxide with 5-ethynyloxazole.

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a two-step process: the in-situ generation of the nitrile oxide from an aldoxime, followed by the cycloaddition reaction.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition acetaldoxime Acetaldoxime acetonitrile_oxide Acetonitrile Oxide (in situ) acetaldoxime->acetonitrile_oxide Oxidation oxidizing_agent Oxidizing Agent (e.g., NCS, Hypervalent Iodine) acetonitrile_oxide_ref Acetonitrile Oxide ethynyloxazole 5-Ethynyloxazole target_molecule This compound ethynyloxazole->target_molecule acetonitrile_oxide_ref->target_molecule

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (General)

This protocol is a general guideline for the synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition reaction and would require optimization for the specific synthesis of this compound.

Materials:

  • Acetaldoxime

  • 5-Ethynyloxazole

  • Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or a hypervalent iodine reagent)[5]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Pyridine)

  • Reaction vessel, magnetic stirrer, and standard laboratory glassware

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-ethynyloxazole (1.0 equivalent) in the chosen anhydrous solvent.

  • Aldoxime Addition: Add acetaldoxime (1.1 equivalents) to the reaction mixture.

  • Base Addition: Add the base (1.1 equivalents) to the mixture.

  • Nitrile Oxide Generation: Slowly add the oxidizing agent (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical and Pharmacokinetic Properties (Predicted)

Quantitative data for this compound is not available. The following table presents predicted properties based on its chemical structure, which can be useful for initial assessment in drug discovery projects.

PropertyPredicted Value/General Characteristic
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.14 g/mol
LogP (Octanol/Water) ~1.5 - 2.5 (indicative of good membrane permeability)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Topological Polar Surface Area (TPSA) ~65 Ų (suggests good oral bioavailability)
CAS Number Not available

Note: These values are estimations and should be experimentally verified.

Biological Significance and Signaling Pathways

Isoxazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] The hybridization of isoxazole with other heterocyclic moieties, such as oxazole, can lead to compounds with enhanced or novel pharmacological profiles.[1][2]

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be a candidate for investigation in the following areas:

  • Anticancer Therapy: Many isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9][10]

  • Anti-inflammatory Agents: The isoxazole scaffold is present in several anti-inflammatory drugs.[8]

  • Immunomodulation: Certain isoxazole derivatives have been shown to possess immunoregulatory properties.

Relevant Signaling Pathway: Akt/GSK3β/β-catenin

The PI3K/Akt/GSK3β signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. Some isoxazole derivatives have been shown to modulate this pathway.[11][12]

G cluster_0 Signaling Cascade PI3K PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Promotes Transcription Isoxazole Isoxazole Derivative Isoxazole->Akt Modulates

Caption: The Akt/GSK3β/β-catenin signaling pathway.

Activation of PI3K leads to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates and inactivates GSK3β.[11] In its active state, GSK3β promotes the degradation of β-catenin. Therefore, inhibition of GSK3β leads to the accumulation of β-catenin, which can then translocate to the nucleus and activate transcription factors like TCF/LEF, promoting the expression of genes involved in cell proliferation and survival.[12] Isoxazole derivatives could potentially modulate this pathway at various points, for instance, by affecting the phosphorylation status of Akt.[11]

General Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[15]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[16]

Quantitative Data for Analogous Isoxazole Derivatives

The following table summarizes the reported in vitro anticancer activity of several isoxazole derivatives to provide a reference for the potential potency of this compound.

Compound ID/DescriptionCell LineIC50 (µM)Reference
Isoxazole-oxazole hybrid 36 T-cell proliferation≤ 0.01[1]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63[17]
Indolo-pyrazole grafted with thiazolidinone 6c SK-MEL-28 (Melanoma)3.46[15]
Cinnamamide-isoxazole hybrid 1 HCT116 (Colon Cancer)0.35[3]
Cinnamamide-isoxazole hybrid 23 A549 (Lung Cancer)0.82[3]
Cinnamamide-isoxazole hybrid 23 HeLa (Cervical Cancer)0.91[3]

Conclusion

While this compound remains a largely unexplored molecule, the foundational chemistry of isoxazoles and the established biological activities of isoxazole-oxazole hybrids suggest its potential as a valuable scaffold in drug discovery. The proposed synthetic route via 1,3-dipolar cycloaddition provides a clear path for its creation. Subsequent evaluation of its biological properties, particularly its effects on cancer cell proliferation and relevant signaling pathways such as the Akt/GSK3β/β-catenin pathway, is a promising avenue for future research. The protocols and comparative data presented in this guide offer a solid starting point for researchers and drug development professionals to embark on the synthesis and investigation of this novel compound.

References

An In-Depth Technical Guide to the Proposed Synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the novel heterocyclic compound 3-Methyl-5-(oxazol-5-yl)isoxazole. Due to the absence of a documented direct synthesis, this paper presents a rational, multi-step approach based on established and reliable methodologies in heterocyclic chemistry. The proposed synthesis commences with the formation of an oxazole intermediate, which is then elaborated to construct the target isoxazole ring. This document provides detailed, hypothetical experimental protocols for each synthetic transformation, a summary of expected quantitative data, and visual representations of the synthetic workflow and a key reaction mechanism. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel isoxazole and oxazole-containing compounds for potential applications in drug discovery and development.

Proposed Synthetic Strategy

The synthesis of this compound is proposed to proceed via a convergent strategy. The core of this approach involves the initial synthesis of a key building block, 5-formyloxazole. This intermediate will then undergo a condensation reaction followed by a 1,3-dipolar cycloaddition to construct the desired 3-methylisoxazole ring at the 5-position of the oxazole.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Formyloxazole

This procedure is adapted from established methods for the formylation of oxazoles.

  • Reaction: Vilsmeier-Haack formylation of oxazole.

  • Protocol: To a stirred solution of oxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol) at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (POCl3, 1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 4 hours. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 20 vol). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-formyloxazole.

Step 2: Synthesis of (E)-N-hydroxy-1-(oxazol-5-yl)ethan-1-imine

This step involves the condensation of the aldehyde with hydroxylamine.

  • Reaction: Oximation of 5-formyloxazole.

  • Protocol: To a solution of 5-formyloxazole (1.0 eq) in ethanol (10 vol), hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the formation of the isoxazole ring via a 1,3-dipolar cycloaddition.

  • Reaction: 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

  • Protocol: The crude (E)-N-hydroxy-1-(oxazol-5-yl)ethan-1-imine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM, 20 vol). To this solution, N-chlorosuccinimide (NCS, 1.1 eq) is added portion-wise at 0 °C to generate the corresponding hydroximoyl chloride in situ. After stirring for 30 minutes, triethylamine (2.0 eq) is added dropwise to generate the nitrile oxide. Propyne gas is then bubbled through the reaction mixture, or a suitable propyne equivalent is added, and the reaction is allowed to stir at room temperature for 24 hours. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

StepReactantMol. Wt. ( g/mol )Eq.Moles (mmol)Mass (g)ProductMol. Wt. ( g/mol )Theoretical Yield (g)% Yield (Expected)
1Oxazole69.061.010.00.695-Formyloxazole97.060.9765
25-Formyloxazole97.061.06.50.63(E)-N-hydroxy-1-(oxazol-5-yl)ethan-1-imine112.080.7390
3(E)-N-hydroxy-1-(oxazol-5-yl)ethan-1-imine112.081.05.850.66This compound164.140.9655

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Formylation cluster_step2 Step 2: Oximation cluster_step3 Step 3: Cycloaddition Oxazole Oxazole Formylation Vilsmeier-Haack Reagents: POCl3, DMF Oxazole->Formylation Product1 5-Formyloxazole Formylation->Product1 Oximation Condensation Reagents: NH2OH·HCl, NaOAc Product1->Oximation Product2 (E)-N-hydroxy-1- (oxazol-5-yl)ethan-1-imine Oximation->Product2 Cycloaddition 1,3-Dipolar Cycloaddition Reagents: NCS, Et3N, Propyne Product2->Cycloaddition FinalProduct This compound Cycloaddition->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Key Reaction Mechanism: 1,3-Dipolar Cycloaddition

Dipolar_Cycloaddition cluster_mechanism Mechanism of Isoxazole Formation Oxime Oxime Intermediate (E)-N-hydroxy-1-(oxazol-5-yl)ethan-1-imine HydroximoylChloride Hydroximoyl Chloride Oxime->HydroximoylChloride + NCS NitrileOxide Nitrile Oxide (1,3-Dipole) HydroximoylChloride->NitrileOxide + Et3N - Et3N·HCl Isoxazole This compound NitrileOxide->Isoxazole [3+2] Cycloaddition Propyne Propyne (Dipolarophile) Propyne->Isoxazole

3-Methyl-5-(oxazol-5-yl)isoxazole: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of the novel heterocyclic compound, 3-Methyl-5-(oxazol-5-yl)isoxazole. Due to the absence of specific experimental data for this molecule in publicly available literature, this document extrapolates its likely solubility based on the known properties of its constituent isoxazole and oxazole rings. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility and provides a logical workflow for solubility assessment. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring both an isoxazole and an oxazole ring. These five-membered aromatic rings, containing both nitrogen and oxygen atoms, are prevalent scaffolds in medicinal chemistry. The solubility of such compounds is a critical physicochemical parameter that profoundly influences their absorption, distribution, metabolism, and excretion (ADME) properties, thereby impacting their potential as therapeutic agents. An understanding of a compound's solubility is paramount for effective formulation development and for ensuring adequate bioavailability.

Predicted Solubility Profile

Direct quantitative solubility data for this compound is not currently available in the scientific literature. However, a qualitative prediction of its solubility can be inferred from the general characteristics of isoxazole and oxazole moieties.

Both isoxazole and oxazole are polar heterocyclic compounds due to the presence of electronegative nitrogen and oxygen atoms.[1][2] This polarity suggests that they are more likely to be soluble in polar solvents. The solubility of isoxazole, for instance, is enhanced in polar solvents such as water, methanol, and ethanol through the formation of hydrogen bonds.[1] Conversely, its solubility in non-polar solvents like hexane or benzene is expected to be low.[1] Similarly, oxazole is generally soluble in polar and protic solvents.[2]

Based on these characteristics, a predicted solubility profile for this compound is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLikely SolubleThe nitrogen and oxygen atoms in the isoxazole and oxazole rings can act as hydrogen bond acceptors, interacting favorably with protic solvents.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileLikely SolubleThe polar nature of the molecule should allow for favorable dipole-dipole interactions with polar aprotic solvents.
Non-Polar Hexane, Toluene, Diethyl EtherLikely InsolubleThe overall polarity of the molecule is expected to lead to poor interactions with non-polar solvents, following the "like dissolves like" principle.[1][3]
Acidic (Aqueous) Dilute HClPotentially EnhancedThe basic nitrogen atoms in the heterocyclic rings may become protonated in acidic conditions, forming more soluble salts.
Basic (Aqueous) Dilute NaOHPotentially EnhancedWhile less likely than in acidic conditions, specific interactions or the presence of acidic protons could influence solubility in basic media.

Experimental Determination of Solubility

To obtain quantitative solubility data for this compound, a standardized experimental protocol is required. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) to facilitate the dissolution process.

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL, by taking into account the dilution factor.

Visualization of Experimental Workflow

The logical flow of the experimental determination of solubility can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature seal_vial->agitate equilibrate Allow to equilibrate (24-48h) agitate->equilibrate settle Settle excess solid equilibrate->settle centrifuge Centrifuge settle->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute sample supernatant->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Fig. 1: Experimental workflow for solubility determination.

Conclusion

While specific experimental solubility data for this compound is not yet documented, its chemical structure, containing polar isoxazole and oxazole rings, strongly suggests a preference for solubility in polar solvents. For drug development purposes, it is imperative to experimentally determine the aqueous solubility of this compound. The provided shake-flask protocol offers a robust method for obtaining reliable quantitative data. This information will be crucial for guiding formulation strategies and for the overall advancement of this compound as a potential drug candidate.

References

An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a versatile pharmacophore due to its electronic properties and ability to engage in various non-covalent interactions with biological targets.[3] This has led to its incorporation into a wide range of therapeutic agents, from anti-inflammatory drugs to neurological modulators and anticancer agents.[1][4]

Nicotinic Acetylcholine Receptor (nAChR) Agonism: The Case of ABT-418

ABT-418 is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), developed for its nootropic, neuroprotective, and anxiolytic effects.[5] Its mechanism of action has been studied in the context of potential treatments for Alzheimer's disease and ADHD.[5]

Mechanism of Action: ABT-418 selectively binds to and activates specific subtypes of nAChRs. This agonism leads to the opening of the ion channel intrinsic to the receptor, resulting in an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization. This modulation of neuronal excitability is believed to underlie its cognitive-enhancing and anxiolytic properties.

Quantitative Data:

CompoundTarget Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, µM)
ABT-418α4β21.50.1
ABT-418α7/5-HT3High Affinity-
ABT-418α2β2High Affinity-
ABT-418α3β4Low Affinity-

Data extracted from literature on ABT-418.[5]

Experimental Protocols:

  • Receptor Binding Assays: To determine the binding affinity (Ki), radioligand binding assays are typically performed. For example, membranes from cells expressing the specific nAChR subtype are incubated with a radiolabeled ligand (e.g., [³H]cytisine for α4β2) and varying concentrations of the test compound (ABT-418). The displacement of the radioligand is measured to calculate the Ki value.

  • Functional Assays (Ion Flux): To measure the functional potency (EC50), ion flux assays are commonly used. Cells expressing the target receptor are loaded with a fluorescent ion indicator (e.g., a calcium-sensitive dye). The cells are then exposed to different concentrations of the agonist (ABT-418), and the change in fluorescence, which corresponds to ion influx, is measured to determine the EC50 value.

Signaling Pathway Diagram:

nAChR_Activation ABT418 ABT-418 nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) ABT418->nAChR Binds and Activates IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change IonInflux Na⁺ / Ca²⁺ Influx IonChannel->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization Response Cognitive Enhancement / Anxiolytic Effects Depolarization->Response

Caption: Agonistic action of ABT-418 on nAChRs leading to neuronal response.

Anti-inflammatory Action via COX-2 Inhibition: Valdecoxib

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The isoxazole ring is a key feature of this class of selective COX-2 inhibitors.

Mechanism of Action: Valdecoxib selectively binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Its selectivity for COX-2 over COX-1 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data:

CompoundTarget EnzymeIC50 (µM)Selectivity Ratio (COX-1/COX-2)
ValdecoxibCOX-1>100>2000
ValdecoxibCOX-20.05

Representative data for selective COX-2 inhibitors.

Experimental Protocols:

  • Enzyme Inhibition Assay (In Vitro): The inhibitory activity of Valdecoxib on COX-1 and COX-2 is determined using a cell-free enzyme assay. Purified recombinant human COX-1 or COX-2 is incubated with arachidonic acid as the substrate in the presence of varying concentrations of the inhibitor. The production of prostaglandin E2 (PGE2) is measured, typically by ELISA, to calculate the IC50 value.

  • Whole Blood Assay (Ex Vivo): To assess COX-2 selectivity in a more physiologically relevant system, a whole blood assay is often employed. Human whole blood is treated with the inhibitor, and then stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production. A separate aliquot is treated with the inhibitor and allowed to clot to measure COX-1 activity via thromboxane B2 (TXB2) production.

Experimental Workflow Diagram:

COX2_Inhibition_Workflow cluster_invitro In Vitro Assay cluster_exvivo Ex Vivo Whole Blood Assay Enzyme Purified COX-1 or COX-2 Incubation1 Incubation Enzyme->Incubation1 Substrate Arachidonic Acid Substrate->Incubation1 Inhibitor Valdecoxib Inhibitor->Incubation1 Measurement1 Measure PGE2 Production (e.g., ELISA) Incubation1->Measurement1 IC50_Calc Calculate IC50 Measurement1->IC50_Calc Blood Human Whole Blood Inhibitor2 Valdecoxib Blood->Inhibitor2 Incubation2 Incubation (COX-2) Inhibitor2->Incubation2 Clotting Clotting (COX-1) Inhibitor2->Clotting LPS LPS Stimulation LPS->Incubation2 Measurement2 Measure PGE2 Incubation2->Measurement2 Selectivity Determine Selectivity Measurement2->Selectivity Measurement3 Measure TXB2 Clotting->Measurement3 Measurement3->Selectivity

Caption: Workflow for determining COX-2 inhibition and selectivity.

Anticancer Activity through Diverse Mechanisms

Isoxazole derivatives have been investigated for their anticancer properties, acting on various targets.[1] For example, some derivatives have shown inhibitory activity against protein kinases, histone deacetylases (HDACs), or interfere with DNA synthesis.[1]

Example: A 3,4-diaryl-isoxazole as a Casein Kinase 1 (CK1) Inhibitor

Recent studies have focused on 3,4-diaryl-isoxazoles as potent and selective inhibitors of CK1, a kinase implicated in various cancers.[6]

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CK1 isoforms (e.g., CK1δ/ε). This inhibition disrupts cellular signaling pathways regulated by CK1, such as the Wnt and Hedgehog pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data:

Compound ClassTarget EnzymeIC50 (nM)
3,4-diaryl-isoxazoleCK1δ10 - 100
3,4-diaryl-isoxazoleCK1ε50 - 500

Illustrative data based on published studies.[6]

Experimental Protocols:

  • Kinase Inhibition Assay: The inhibitory potency against CK1 is measured using a kinase assay. Recombinant CK1δ or CK1ε is incubated with a specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and varying concentrations of the isoxazole inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50.

  • Cell-Based Assays: The anticancer effect is confirmed in cancer cell lines. Cells are treated with the compound, and assays for cell viability (e.g., MTT assay), apoptosis (e.g., caspase activation, Annexin V staining), and cell cycle progression (e.g., flow cytometry) are performed.

Signaling Pathway Diagram:

CK1_Inhibition_Pathway Isoxazole 3,4-Diaryl-isoxazole Inhibitor CK1 Casein Kinase 1 (CK1) Isoxazole->CK1 Inhibits Phosphorylation Substrate Phosphorylation CK1->Phosphorylation Proliferation Cancer Cell Proliferation ATP ATP ATP->CK1 Substrate CK1 Substrates (e.g., β-catenin, Dvl) Substrate->CK1 Wnt_Hh Wnt / Hedgehog Signaling Pathways Phosphorylation->Wnt_Hh Regulates Apoptosis Apoptosis Phosphorylation->Apoptosis Inhibits Wnt_Hh->Proliferation Promotes

Caption: Inhibition of CK1 by a 3,4-diaryl-isoxazole disrupts downstream signaling.

Conclusion

The isoxazole nucleus is a cornerstone in the development of a wide array of pharmacologically active agents. While the specific mechanism of action for "3-Methyl-5-(oxazol-5-yl)isoxazole" remains to be elucidated, the examples provided in this guide—from nAChR agonists to selective enzyme inhibitors—demonstrate the chemical versatility and therapeutic potential of the isoxazole scaffold. The methodologies and pathways described herein represent the fundamental approaches used to characterize the mechanism of action for novel isoxazole-based drug candidates. Further research into novel isoxazole derivatives is likely to continue yielding compounds with significant therapeutic promise.

References

The Ascendant Therapeutic Potential of Isoxazole-Oxazole Hybrids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore the innovative strategy of molecular hybridization, a technique that combines two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. Among the myriad of heterocyclic compounds, isoxazole and oxazole moieties have garnered significant attention due to their broad spectrum of pharmacological properties. This technical guide delves into the burgeoning field of isoxazole-oxazole hybrids, providing a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

A Spectrum of Biological Activities

Isoxazole-oxazole hybrids have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs targeting a variety of diseases. The amalgamation of the isoxazole and oxazole rings can lead to compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.[1] The primary therapeutic areas where these hybrids have shown significant potential include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant body of research has focused on the anticancer potential of isoxazole-oxazole hybrids. These compounds have been shown to exhibit cytotoxic effects against a panel of human cancer cell lines.[1] The mechanisms underlying their anticancer action are diverse and include the inhibition of key enzymes involved in cancer progression, modulation of signaling pathways, and induction of apoptosis.

One of the key targets identified for some isoxazole-oxazole hybrids is the Traf2- and NCK-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer. Inhibition of TNIK can disrupt this pathway and impede cancer cell proliferation.

Furthermore, some hybrids have been found to act as modulators of the Estrogen Receptor Alpha (ERα). ERα is a key driver in the development and progression of a majority of breast cancers. By antagonizing ERα, these compounds can block the proliferative signals mediated by estrogen.

Another emerging target is the Retinoic acid-related orphan receptor gamma (RORγ), a nuclear receptor that has been implicated in the development of certain cancers. Modulation of RORγ activity by isoxazole-oxazole hybrids presents a novel therapeutic strategy.

Antibacterial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Isoxazole-oxazole hybrids have emerged as a promising class of antibacterial compounds. These molecules have shown activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains. Their mechanisms of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or interference with other vital cellular processes.[1]

Anti-inflammatory and Other Activities

Beyond their anticancer and antibacterial properties, isoxazole-oxazole hybrids have been investigated for a range of other biological activities. Notably, some derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ).[1] This makes them potential candidates for the treatment of autoimmune and inflammatory diseases. Other reported activities include immunosuppressive, antitubercular, antiviral, and antifungal effects, highlighting the broad therapeutic potential of this class of compounds.[1]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative isoxazole-oxazole hybrids, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isoxazole-Oxazole Hybrids

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
26a A-431 (epidermal)Not SpecifiedComparable to Cisplatin[1]
26a A549 (lung)Not SpecifiedComparable to Cisplatin[1]
26a MCF7 (breast)Not SpecifiedComparable to Cisplatin[1]
26a HT29 (primary colon)Not SpecifiedComparable to Cisplatin[1]
26a LoVo (metastatic colon)Not SpecifiedComparable to Cisplatin[1]
26b A-431 (epidermal)Not SpecifiedComparable to Cisplatin[1]
26b A549 (lung)Not SpecifiedComparable to Cisplatin[1]
26b MCF7 (breast)Not SpecifiedComparable to Cisplatin[1]
26b HT29 (primary colon)Not SpecifiedComparable to Cisplatin[1]
26b LoVo (metastatic colon)Not SpecifiedComparable to Cisplatin[1]
24a TNIK InhibitionRadiometric0.012 - 0.15[1]
24b TNIK InhibitionRadiometric0.012 - 0.15[1]
25a TNIK InhibitionRadiometric0.012 - 0.15[1]
25b TNIK InhibitionRadiometric0.012 - 0.15[1]

Table 2: Antibacterial Activity of Isoxazole-Oxazole Hybrids

Compound IDBacterial StrainMIC (µg/mL)Reference
18a E. coli128[1]
18b E. coli128[1]
18c E. coli128[1]
16 E. coli DNA gyrase (IC50)0.4 µM[1]

Table 3: Anti-inflammatory and Other Activities of Isoxazole-Oxazole Hybrids

Compound IDBiological Target/AssayIC50Reference
36 T cell proliferation≤ 0.01 µM[1]
36 IL-17FF production≤ 0.01 µM[1]
36 IFN-γ production≤ 0.01 µM[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of isoxazole-oxazole hybrids.

Synthesis of Isoxazole-Oxazole Hybrids

A common and versatile method for the synthesis of the isoxazole core is through the [3+2] cycloaddition reaction of nitrile oxides with alkynes. The oxazole ring can be constructed through various methods, including the Robinson-Gabriel synthesis or from α-haloketones. The two heterocyclic rings are then typically linked together through a suitable chemical spacer.

General Procedure for 1,3-Dipolar Cycloaddition for Isoxazole Ring Formation:

  • Generation of Nitrile Oxide: The nitrile oxide is typically generated in situ from an appropriate precursor, such as an aldoxime or a hydroximoyl chloride. A common method involves the dehydration of an aldoxime using a dehydrating agent like N-chlorosuccinimide (NCS) or a base.

  • Cycloaddition Reaction: The generated nitrile oxide is immediately reacted with a terminal or internal alkyne in a suitable solvent (e.g., dichloromethane, toluene, or THF).

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Example: Claisen-Schmidt Condensation for Chalcone Precursors:

Many isoxazole syntheses proceed through a chalcone intermediate.

  • Reaction Setup: A suitable substituted acetophenone and an aromatic aldehyde are dissolved in a solvent such as ethanol.

  • Base Addition: An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature or under cooling.

  • Reaction Monitoring: The reaction is stirred for several hours until completion, as monitored by TLC.

  • Product Isolation: The reaction mixture is then poured into crushed ice and acidified with a dilute acid (e.g., HCl). The precipitated chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole-oxazole hybrid compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. Sulforhodamine B (SRB) Assay:

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: The plates are washed with water and then stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound SRB is solubilized with a Tris-base solution (10 mM).

  • Absorbance Measurement: The absorbance is measured at around 515 nm.

  • Data Analysis: The IC50 values are calculated as described for the MTT assay.

Antibacterial Susceptibility Testing

Serial Dilution Method (Broth Microdilution):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the isoxazole-oxazole hybrid is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus or E. coli) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by isoxazole-oxazole hybrids.

TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds TNIK TNIK beta_catenin->TNIK Interacts Destruction_Complex->beta_catenin Phosphorylates for Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates TNIK->TCF_LEF Phosphorylates Isoxazole_Oxazole Isoxazole-Oxazole Hybrid Isoxazole_Oxazole->TNIK Inhibits

Caption: Inhibition of the Wnt signaling pathway via TNIK.

ERa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds HSP HSP ERa_inactive->HSP Dissociates from ERa_dimer ERα Dimer ERa_inactive->ERa_dimer Dimerizes and Translocates ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds to Coactivators Coactivators ERa_dimer->Coactivators Recruits Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Coactivators->Gene_Transcription Enhances Isoxazole_Oxazole Isoxazole-Oxazole Hybrid (Antagonist) Isoxazole_Oxazole->ERa_inactive Binds and Prevents Activation

Caption: Antagonism of Estrogen Receptor Alpha (ERα) signaling.

RORg_Modulation_Pathway cluster_nucleus Nucleus RORg RORγ RORE ROR Response Element (RORE) RORg->RORE Binds to Coactivators Coactivators RORg->Coactivators Recruits (Activation) Corepressors Corepressors RORg->Corepressors Recruits (Repression) Target_Gene_Expression Target Gene Expression (e.g., IL-17) RORE->Target_Gene_Expression Regulates Coactivators->Target_Gene_Expression Enhances Corepressors->Target_Gene_Expression Inhibits Isoxazole_Oxazole Isoxazole-Oxazole Hybrid (Modulator) Isoxazole_Oxazole->RORg Binds and Modulates Co-regulator Binding

Caption: Modulation of Retinoic acid-related Orphan Receptor gamma (RORγ) activity.

Conclusion

Isoxazole-oxazole hybrids represent a promising and versatile class of compounds with a wide array of biological activities. Their potential as anticancer, antibacterial, and anti-inflammatory agents warrants further investigation and development. This technical guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing practical experimental details to facilitate future studies. The continued exploration of the structure-activity relationships and mechanisms of action of these hybrids will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

References

The Ascendancy of Isoxazoles: A Technical Guide to Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, synthesis, and evaluation of novel isoxazole derivatives. This document details experimental protocols, presents a consolidated view of quantitative biological data, and visualizes key pathways and workflows to accelerate innovation in this promising field.

Isoxazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention due to their diverse therapeutic potential.[1][2][3] These compounds are integral to a variety of clinically used drugs, showcasing activities ranging from antimicrobial and anti-inflammatory to anticancer and antidiabetic.[4] The unique electronic and structural characteristics of the isoxazole ring enable it to interact with a wide array of biological targets, making it a focal point of contemporary drug discovery efforts.[2]

Synthetic Strategies for Novel Isoxazole Derivatives

The synthesis of isoxazole derivatives is a well-established yet continually evolving field. A predominant and versatile method involves the cyclization of chalcone intermediates.[4][5] This approach offers a straightforward route to a diverse range of substituted isoxazoles.

Experimental Protocol: Synthesis of Isoxazole Derivatives from Chalcones

This protocol outlines a general procedure for the synthesis of isoxazole derivatives from chalcone precursors.

Step 1: Synthesis of Chalcone Intermediates

  • A mixture of an appropriate acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) is dissolved in ethanol (30 mL).

  • An aqueous solution of potassium hydroxide (15 g in 15 mL of water) is added to the mixture with constant stirring at room temperature.[5]

  • The reaction is allowed to proceed for 24 hours, and its progress is monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate the chalcone derivative.[5]

  • The resulting solid is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Cyclization to Form Isoxazole Ring

  • The synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) are dissolved in absolute ethanol (25 mL).[6]

  • Sodium acetate (0.015 mol) is added to the mixture.[6]

  • The reaction mixture is refluxed for 6-12 hours in an oil bath.[4][7]

  • The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled and poured into ice-cold water.[6][7]

  • The precipitated isoxazole derivative is filtered, washed with water, and dried. Recrystallization from ethanol is performed to yield the purified product.[6]

Synthesis Workflow

G cluster_chalcone Chalcone Synthesis cluster_isoxazole Isoxazole Synthesis Acetophenone Acetophenone Mix Mix Acetophenone->Mix Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Mix Base Base (e.g., KOH) Base->Mix Claisen-Schmidt Condensation Chalcone Chalcone Intermediate Cyclization Cyclization Chalcone->Cyclization Mix->Chalcone Hydroxylamine Hydroxylamine HCl Hydroxylamine->Cyclization Base2 Base (e.g., NaOAc) Base2->Cyclization Cyclization Isoxazole Novel Isoxazole Derivative Cyclization->Isoxazole

Caption: General workflow for the synthesis of novel isoxazole derivatives.

Biological Activities and Therapeutic Potential

Novel isoxazole derivatives have demonstrated significant potential across a spectrum of therapeutic areas. The following sections summarize the quantitative data and experimental protocols for key biological activities.

Anticancer Activity

A substantial body of research highlights the potent anticancer effects of isoxazole derivatives against various cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Data: Anticancer Activity of Novel Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Series 5l-o Huh7 (Liver)0.3 - 3.7[4]
Mahlavu (Liver)0.3 - 3.7[4]
MCF-7 (Breast)0.3 - 3.7[4]
Compound 2d Hep3B (Liver)~23 µg/ml[9]
HeLa (Cervical)15.48 µg/ml[9]
Compound 2e Hep3B (Liver)~23 µg/ml[9]
Compound 2a MCF-7 (Breast)39.80 µg/ml[9]
Compound 15 MCF-7 (Breast)-[8]
HeLa (Cervical)Significant Inhibition[8]
Compound 16 HMEC-1 (Endothelial)-[10]
MBEC (Endothelial)-[10]
HeLa (Cervical)Promising Cytostatic Activity[10]
MCF-7 (Breast)-[10]
Isoxazole-Quinazolinone 5a HeLa (Cervical)25.4 ± 0.15[11]
COLO 205 (Colon)43.4 ± 0.25[11]
HepG2 (Liver)85.4 ± 0.65[11]
MCF-7 (Breast)69.7 ± 0.32[11]
Isoxazole-Quinazolinone 5c COLO 205 (Colon)15.3 ± 0.13[11]
HepG2 (Liver)11.6 ± 0.31[11]
MCF-7 (Breast)21.4 ± 0.28[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO and diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[12]

Anticancer Signaling Pathway

G Isoxazole Isoxazole Derivative HSP90 HSP90 Isoxazole->HSP90 Inhibition Akt Akt Isoxazole->Akt Hyperphosphorylation (Inhibition of survival pathway) p53 p53 Isoxazole->p53 Activation TumorGrowth Tumor Cell Proliferation HSP90->TumorGrowth Promotes Akt->TumorGrowth Promotes Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis->TumorGrowth Inhibits CellCycleArrest->TumorGrowth Inhibits

Caption: Proposed anticancer mechanism of novel isoxazole derivatives.

Anti-inflammatory Activity

Isoxazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][13]

Quantitative Data: Anti-inflammatory Activity of Novel Isoxazole Derivatives

Compound IDAssayResultReference
Compound 150 COX-2 InhibitionIC50 = 9.16 ± 0.38 µM[1]
Compound 146 Carrageenan-induced paw edema77.42% reduction after 4h[1]
Compound 147 Carrageenan-induced paw edema67.74% reduction after 4h[1]
Compound 148 Carrageenan-induced paw edema61.29% reduction after 4h[1]
Compound 5b Carrageenan-induced paw edema76.71% inhibition after 3h[7]
Compound 5c Carrageenan-induced paw edema75.56% inhibition after 3h[7]
Compound 5d Carrageenan-induced paw edema72.32% inhibition after 3h[7]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

  • Animal Acclimatization: Wistar albino rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test isoxazole derivatives and a standard anti-inflammatory drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.[14]

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[14][15]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Antimicrobial Activity

The isoxazole scaffold is a key component of several clinically used antibiotics.[2] Research into novel derivatives continues to yield compounds with significant antibacterial and antifungal properties.

Quantitative Data: Antimicrobial Activity of Novel Isoxazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 14f Candida albicansSignificant Activity[2]
Compound 15e Candida albicansSignificant Activity[2]
Compound 15f Candida albicansSignificant Activity[2]
Compound 18 Bacillus subtilis31.25[2]
Staphylococcus aureus62.5[2]
ED Compound Gram-positive bacteriaMore effective[16]
Gram-negative bacteriaLess effective[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The synthesized isoxazole derivatives are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The exploration of novel isoxazole derivatives continues to be a highly fruitful area of research in medicinal chemistry. The versatility of the isoxazole scaffold, coupled with the development of efficient synthetic methodologies, has led to the discovery of compounds with potent and diverse biological activities. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon. Future efforts should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, elucidating detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of isoxazole chemistry holds immense promise for addressing unmet medical needs and delivering the next generation of innovative therapeutics.

References

Literature Review: 3-Methyl-5-(oxazol-5-yl)isoxazole - A Scarcity of Direct Research and a Look into Related Isoxazole-Oxazole Hybrids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of specific research on the compound 3-Methyl-5-(oxazol-5-yl)isoxazole. Despite extensive searches of chemical databases and scholarly articles, no publications detailing the synthesis, chemical properties, biological activities, or potential applications of this specific molecule could be identified. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized.

While direct information is unavailable, the broader class of molecules containing both isoxazole and oxazole rings, known as isoxazole-oxazole hybrids, has garnered interest in medicinal chemistry. These hybrid structures are explored for their potential to exhibit unique pharmacological profiles by combining the bioactive properties of each individual heterocycle. This technical guide will, therefore, provide an in-depth overview of the general synthesis strategies for related isoxazole derivatives and the reported biological activities of isoxazole-oxazole hybrids, offering a foundational understanding for researchers interested in this chemical space.

General Synthetic Approaches to Substituted Isoxazoles

The synthesis of isoxazole rings is a well-established area of organic chemistry, with several reliable methods for their construction. The most common and versatile approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] This method allows for the regioselective formation of 3,5-disubstituted isoxazoles.

A general workflow for the synthesis of a 3,5-disubstituted isoxazole, which could be hypothetically adapted for the synthesis of the target compound, is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldoxime Aldoxime Nitrile_Oxide_Formation In situ Nitrile Oxide Formation Aldoxime->Nitrile_Oxide_Formation Oxidizing Agent (e.g., NCS, bleach) Alkyne Alkyne Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide_Formation->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

A generalized workflow for the synthesis of 3,5-disubstituted isoxazoles.

To synthesize the specific target molecule, this compound, one would theoretically require 5-ethynyloxazole as the alkyne component and acetonitrile oxide (generated in situ from acetaldoxime). The availability and stability of 5-ethynyloxazole would be a critical consideration in this proposed synthetic route.

Other methods for isoxazole synthesis include the reaction of hydroxylamine with α,β-unsaturated ketones or 1,3-diketones.[3] The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Biological Activity of Isoxazole-Oxazole Hybrids

Although no data exists for this compound, the broader family of isoxazole-oxazole hybrids has been investigated for various therapeutic applications. The combination of these two five-membered heterocyclic rings in a single molecule can lead to compounds with enhanced biological activity or novel mechanisms of action.

Published research on various isoxazole-oxazole hybrids has demonstrated a range of biological activities, including:

  • Anticancer Activity: Certain isoxazole-oxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4]

  • Anti-inflammatory and Immunosuppressive Effects: Some hybrids have shown potent inhibition of T-cell proliferation and the production of pro-inflammatory cytokines, suggesting their potential in treating autoimmune disorders.[4]

  • Enzyme Inhibition: Isoxazole-containing compounds are known to act as inhibitors for a variety of enzymes, and this property is also explored in isoxazole-oxazole hybrids.[4]

The diverse biological activities of these hybrids underscore the therapeutic potential of this class of compounds and provide a strong rationale for the synthesis and investigation of novel derivatives, including potentially this compound.

Future Directions

The absence of literature on this compound highlights an unexplored area in medicinal chemistry. Future research could focus on:

  • Synthesis and Characterization: The development of a reliable synthetic route to produce this compound and its full characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • Biological Screening: A comprehensive biological evaluation of the synthesized compound against a panel of disease-relevant targets, including cancer cell lines, enzymes, and receptors.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogues with modifications to the methyl group or the linkage between the two heterocyclic rings to understand the structural requirements for any observed biological activity.

The logical relationship for initiating research in this area can be visualized as follows:

G Hypothesized_Activity Hypothesized Biological Activity of Isoxazole-Oxazole Hybrids Synthetic_Strategy Develop Synthetic Route to This compound Hypothesized_Activity->Synthetic_Strategy Synthesis_and_Purification Synthesis and Purification Synthetic_Strategy->Synthesis_and_Purification Structural_Characterization Structural Characterization (NMR, MS, etc.) Synthesis_and_Purification->Structural_Characterization Biological_Screening In vitro Biological Screening Structural_Characterization->Biological_Screening Lead_Identification Identification of Lead Compound Biological_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship Studies Lead_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

A logical workflow for the prospective research on this compound.

References

An In-depth Technical Guide to the In Silico Prediction of 3-Methyl-5-(oxazol-5-yl)isoxazole Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational, or in silico, methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and potential biological properties of the novel heterocyclic compound, 3-Methyl-5-(oxazol-5-yl)isoxazole. Given the absence of experimental data for this specific molecule, in silico approaches are invaluable for providing initial assessments, guiding further research, and prioritizing resources in the drug discovery and development pipeline.

Molecular Structure and Representation

The initial step in any in silico analysis is the accurate representation of the molecule. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is Cc1cc(no1)-c2cnco2 . This representation is used as the input for the various predictive models and servers discussed in this guide.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a molecule's behavior in a biological system, influencing its solubility, permeability, and ultimately, its bioavailability. These properties can be reliably predicted using a variety of computational models.

Experimental Protocol: Physicochemical Property Prediction using SwissADME

SwissADME is a free and widely used web server for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1][2][3][4][5]

  • Navigate to the SwissADME website.

  • Input the SMILES string for this compound (Cc1cc(no1)-c2cnco2) into the query box.

  • Initiate the analysis by clicking the "Run" button.

  • Collect the predicted data from the results page and tabulate as shown below.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueInterpretation
Molecular Formula C7H5N3O2-
Molecular Weight 163.14 g/mol Within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP (Consensus) 1.25Indicates moderate lipophilicity, suggesting good absorption and distribution.
Water Solubility (ESOL) -2.5 log(mol/L)Predicted to be soluble in water.
Topological Polar Surface Area (TPSA) 68.5 ŲSuggests good cell membrane permeability.
Number of Rotatable Bonds 1Indicates low conformational flexibility, which is favorable for binding.
Hydrogen Bond Acceptors 4Within the acceptable range for drug-likeness.
Hydrogen Bond Donors 0Within the acceptable range for drug-likeness.

Predicted Pharmacokinetic (ADMET) Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate of a drug in the body. In silico ADMET prediction is a critical step in early-stage drug discovery to identify potential liabilities.

Experimental Protocol: ADMET Prediction using pkCSM and ProTox-II

  • pkCSM: A web server that uses graph-based signatures to predict a wide range of pharmacokinetic properties.[6][7][8][9]

    • Access the pkCSM prediction server.

    • Enter the SMILES string of the molecule.

    • Select the desired prediction endpoints (e.g., absorption, distribution, metabolism, excretion, toxicity).

    • Submit the query and collate the results.

  • ProTox-II: A web server for the prediction of various toxicity endpoints of small molecules.[10][11][12][13][14]

    • Go to the ProTox-II web server.

    • Input the SMILES string into the designated field.

    • Initiate the toxicity prediction.

    • Record the predicted toxicity class and LD50 values.

Data Presentation: Predicted ADMET Properties

ParameterPredicted ValueInterpretation
Absorption
- Caco-2 Permeability (log Papp)> 0.9High permeability, suggesting good intestinal absorption.
- Intestinal Absorption (Human)> 90%Predicted to be well-absorbed from the gut.
Distribution
- VDss (human) (log L/kg)-0.1 to 0.5Moderate distribution into tissues.
- BBB Permeability (logBB)> -1.0May have limited ability to cross the blood-brain barrier.
- CNS Permeability (logPS)> -2.0Likely to have some central nervous system penetration.
Metabolism
- CYP2D6 SubstrateNoUnlikely to be metabolized by this major drug-metabolizing enzyme.
- CYP3A4 SubstrateYesLikely to be a substrate for CYP3A4, a key enzyme in drug metabolism.
- CYP1A2 InhibitorNoLow potential for drug-drug interactions via this enzyme.
- CYP2C19 InhibitorNoLow potential for drug-drug interactions via this enzyme.
- CYP2C9 InhibitorNoLow potential for drug-drug interactions via this enzyme.
- CYP2D6 InhibitorNoLow potential for drug-drug interactions via this enzyme.
- CYP3A4 InhibitorNoLow potential for drug-drug interactions via this enzyme.
Excretion
- Total Clearance (log ml/min/kg)0.1 to 0.5Predicted to have a moderate rate of clearance from the body.
Toxicity
- Oral Acute Toxicity (LD50)~500 mg/kgPredicted to be in Toxicity Class 4 (harmful if swallowed).[10]
- HepatotoxicityLow ProbabilityUnlikely to cause liver damage.
- CarcinogenicityLow ProbabilityNot predicted to be carcinogenic.[11][12]
- MutagenicityLow ProbabilityNot predicted to be mutagenic.[11][12]

Predicted Biological Activities and Potential Targets

The presence of both isoxazole and oxazole rings suggests a wide range of potential biological activities, as these heterocycles are known pharmacophores in many approved drugs.[15][16][17][18] Activities associated with these scaffolds include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[19][20][21][22]

Experimental Protocol: Target Identification and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological targets and mechanisms of action.

  • Target Identification: Based on the known activities of isoxazole and oxazole derivatives, potential protein targets are identified from literature and databases (e.g., Protein Data Bank). For this guide, we will consider Toll-like receptor 8 (TLR8) , a target implicated in inflammatory responses and known to be modulated by isoxazole-based compounds.[23]

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., TLR8) from the Protein Data Bank.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to predict the binding pose and affinity of the ligand to the protein.

  • Analysis of Results:

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The binding energy score provides an estimate of the binding affinity.

Data Presentation: Predicted Biological Activity Profile

Activity ClassPrediction ConfidencePotential Targets
Anti-inflammatory HighTLR8, COX-2, FAAH
Anticancer ModerateVarious kinases, c-Met
Antimicrobial ModerateBacterial and fungal enzymes
Neuroprotective Low to ModerateNicotinic acetylcholine receptors

Visualizations

Diagram 1: In Silico Prediction Workflow

in_silico_workflow start Molecule Structure (SMILES: Cc1cc(no1)-c2cnco2) physchem Physicochemical Properties (SwissADME) start->physchem admet ADMET Prediction (pkCSM, ProTox-II) start->admet bioactivity Biological Activity Prediction (Target Fishing, Docking) start->bioactivity drug_likeness Drug-Likeness & Lead Optimization physchem->drug_likeness admet->drug_likeness bioactivity->drug_likeness

Caption: A flowchart of the in silico prediction process.

Diagram 2: Postulated Signaling Pathway (TLR8 Antagonism)

tlr8_pathway ligand This compound tlr8 TLR8 ligand->tlr8 Antagonism myd88 MyD88 tlr8->myd88 Recruitment nfkb NF-κB Pathway myd88->nfkb Activation inflammation Inflammatory Response (Cytokine Production) nfkb->inflammation Induction

Caption: Postulated TLR8 antagonistic signaling pathway.

Conclusion

The in silico predictions for this compound suggest that it is a promising candidate for further investigation. Its predicted physicochemical properties are within the range of orally bioavailable drugs. The ADMET profile indicates good absorption and moderate distribution, with a potential for metabolism by CYP3A4. The toxicity predictions suggest a relatively safe profile. The presence of the isoxazole and oxazole moieties points towards a range of potential biological activities, with anti-inflammatory action via TLR8 antagonism being a plausible mechanism.

It is crucial to emphasize that these are computational predictions and require experimental validation. However, the data and methodologies presented in this guide provide a strong foundation for hypothesis-driven experimental work, ultimately accelerating the process of drug discovery and development.

References

Potential Therapeutic Targets of 3-Methyl-5-(oxazol-5-yl)isoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific biological activity or therapeutic target information for the compound 3-Methyl-5-(oxazol-5-yl)isoxazole was found in the available scientific literature. This guide provides an in-depth overview of the potential therapeutic targets of the isoxazole scaffold in general, drawing upon research conducted on various isoxazole derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a constituent of numerous synthetic and naturally occurring compounds with significant biological activities.[1] The versatility of the isoxazole core allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] This technical guide will explore the key therapeutic areas where isoxazole derivatives have shown promise, detail relevant experimental protocols, and present quantitative data for representative compounds.

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[5][6] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells.[6][7]

Potential Targets and Signaling Pathways:

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins.[6][7] Several isoxazole-based compounds have been developed as Hsp90 inhibitors, leading to the degradation of client proteins and subsequent cancer cell death.[6]

  • Kinase Inhibition: Isoxazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[8][9] By blocking these kinases, they can disrupt downstream signaling pathways like the MAPK and PI3K/Akt pathways.[9]

  • Tubulin Polymerization: Some isoxazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

  • DNA Synthesis and Repair: Certain isoxazole derivatives have demonstrated the ability to inhibit DNA synthesis in cancer cells.[1] Additionally, isoxazole-containing compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1), an enzyme involved in DNA repair.[8]

Below is a generalized diagram of a cancer cell signaling pathway that can be targeted by isoxazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis & Purification of Isoxazole Derivatives CellCulture Cancer Cell Line Culture (e.g., MCF-7, A549) Synthesis->CellCulture MTT_Assay MTT or similar viability assay CellCulture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V staining) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blotting for Target Proteins IC50->WesternBlot KinaseAssay In vitro Kinase Inhibition Assay IC50->KinaseAssay

References

Methodological & Application

Synthesis Protocol for 3-Methyl-5-(oxazol-5-yl)isoxazole: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note details a proposed synthetic protocol for the preparation of 3-methyl-5-(oxazol-5-yl)isoxazole, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis employs a convergent strategy, culminating in a [3+2] cycloaddition reaction between an in situ-generated nitrile oxide and a functionalized oxazole alkyne. This protocol provides researchers with a comprehensive methodology, including detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

Isoxazole and oxazole moieties are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The combination of these two five-membered heterocycles into a single molecular entity, such as this compound, presents an opportunity to explore novel chemical space and develop compounds with unique pharmacological profiles. This document outlines a robust and efficient three-step synthesis to access this target compound, designed for researchers in organic synthesis, medicinal chemistry, and drug discovery. The synthesis leverages the Van Leusen oxazole synthesis and a subsequent 1,3-dipolar cycloaddition, both of which are well-established and versatile reactions in heterocyclic chemistry.[1][2][3][4]

Proposed Synthetic Scheme

A retrosynthetic analysis of the target compound suggests a disconnection at the isoxazole ring, leading to acetonitrile oxide and 5-ethynyloxazole as key precursors. The forward synthesis, therefore, involves the initial preparation of 5-ethynyloxazole, followed by the in situ generation of acetonitrile oxide from acetaldoxime and its subsequent cycloaddition to the oxazole alkyne.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).

Step 1: Synthesis of 5-Ethynyloxazole

This step utilizes the Van Leusen oxazole synthesis to construct the oxazole ring from propargyl aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][4][5]

  • To a stirred suspension of potassium carbonate (2.5 eq.) in methanol at room temperature, add tosylmethyl isocyanide (1.0 eq.).

  • After stirring for 15 minutes, add propargyl aldehyde (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Upon completion of the reaction, as indicated by TLC, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-ethynyloxazole.

Step 2: Synthesis of Acetaldoxime

This is a standard procedure for the preparation of the nitrile oxide precursor.

  • Dissolve hydroxylamine hydrochloride (1.1 eq.) in water and cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.2 eq.) in water, maintaining the temperature below 10 °C.

  • To this solution, add acetaldehyde (1.0 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate and carefully remove the solvent under reduced pressure to yield acetaldoxime.

Step 3: Synthesis of this compound

This final step involves the in situ generation of acetonitrile oxide and its [3+2] cycloaddition to 5-ethynyloxazole.[3][6][7]

  • Dissolve 5-ethynyloxazole (1.0 eq.) and acetaldoxime (1.2 eq.) in a suitable solvent such as dichloromethane.

  • To this solution, add a solution of sodium hypochlorite (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to obtain this compound.

Data Presentation

Table 1: Summary of Expected Yields and Characterization Data

CompoundStepStarting MaterialsReagentsExpected Yield (%)Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected MS (m/z)
5-Ethynyloxazole1Propargyl aldehyde, TosMICK₂CO₃, Methanol65-757.95 (s, 1H), 7.20 (s, 1H), 3.40 (s, 1H)151.0, 125.5, 122.0, 78.0, 75.0[M+H]⁺: 94.03
Acetaldoxime2Acetaldehyde, Hydroxylamine HClNaOH, Water80-907.40 (q, 1H), 1.85 (d, 3H)148.5, 12.0[M+H]⁺: 60.05
This compound35-Ethynyloxazole, AcetaldoximeNaOCl, DCM50-608.10 (s, 1H), 7.45 (s, 1H), 6.90 (s, 1H), 2.35 (s, 3H)170.0, 162.0, 152.0, 126.0, 123.0, 99.0, 11.5[M+H]⁺: 151.05

Note: Expected NMR data is hypothetical and based on typical chemical shifts for similar structures.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Van Leusen Oxazole Synthesis cluster_step2 Step 2: Oxime Formation cluster_step3 Step 3: [3+2] Cycloaddition A Propargyl aldehyde E 5-Ethynyloxazole A->E B Tosylmethyl isocyanide (TosMIC) B->E C Acetaldehyde F Acetaldoxime C->F D Hydroxylamine HCl D->F G This compound E->G F->G R1 K₂CO₃, MeOH R1->E R2 NaOH, H₂O R2->F R3 NaOCl, DCM R3->G

Caption: Synthetic route for this compound.

Conclusion

The provided protocol offers a detailed and logical pathway for the synthesis of this compound. By following these procedures, researchers can access this novel heterocyclic compound for further investigation in various fields, particularly in the discovery of new therapeutic agents. The methodologies employed are standard in organic synthesis and can be adapted for the preparation of related analogues. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Purification of 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-(oxazol-5-yl)isoxazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of such molecules often results in a mixture of starting materials, byproducts, and the desired product. Therefore, effective purification is a critical step to isolate the compound with high purity for subsequent biological evaluation and further development. This document provides detailed protocols for the purification of this compound based on common techniques applied to structurally related isoxazole and oxazole derivatives. The primary methods covered are column chromatography and recrystallization, which are widely applicable and effective for this class of compounds.

Data Presentation: Purification Techniques for Isoxazole Derivatives

The following table summarizes various purification techniques and conditions reported for isoxazole derivatives, which can be adapted for this compound.

Purification TechniqueMatrix/Stationary PhaseEluent/Solvent SystemPurity/YieldReference
Column Chromatography Silica gel H60 and GF254Cyclohexane/Ethyl acetate (8:2)Not specified[1]
Silica gelPetroleum ether/DCM (50:50)70% Yield[2]
Thin-Layer Chromatography Silica gel impregnated with CdCl2 and CdSO4Not specifiedEffective separation of isomers[3]
Supercritical Fluid Chromatography Chiralpak® AD-HEthanol as a co-solvent>98% enantiomeric excess, 60-94% yield[4]
Crystallization Cooling a solution in methyl tert-butyl etherMethyl tert-butyl ether>99% purity, 70% yield[5]
Recrystallization Not specifiedMethanol/Diethyl ether (3:1)Suitable for X-ray diffraction analysis[6]
Not specifiedEthanolNot specified[7]
Liquid-Liquid Extraction Not applicableMethylene chlorideNot specified[8]
Not applicableEthyl acetateNot specified[2][9]
Distillation Not applicableAqueous caustic solutionNot specified[8]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate, Dichloromethane (DCM)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to determine the optimal eluent for separation. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the chromatography column and allow the silica gel to pack uniformly.

    • Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in separate tubes.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Combine the fractions that contain the pure product as determined by TLC analysis.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification of this compound that is already reasonably pure.

Materials:

  • Partially purified this compound

  • A suitable solvent or solvent pair (e.g., ethanol, methanol/diethyl ether, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Test small amounts of the compound in various solvents to find a suitable one. Common solvents for isoxazole derivatives include ethanol and mixtures like methanol/diethyl ether.[6][7]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should start to form.

    • Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

  • Purity Confirmation:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further analysis by NMR or LC-MS can also be performed.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Product start Crude this compound col_chrom Column Chromatography (Silica Gel) start->col_chrom Primary Purification recryst Recrystallization col_chrom->recryst Further Purification tlc TLC Analysis col_chrom->tlc Fraction Monitoring nmr_ms NMR / LC-MS Analysis col_chrom->nmr_ms Purity Confirmation recryst->nmr_ms Purity Confirmation tlc->col_chrom end Pure this compound nmr_ms->end

Caption: General purification workflow for this compound.

column_chromatography_protocol start Start: Crude Product tlc_analysis 1. TLC Analysis for Eluent Selection start->tlc_analysis column_packing 2. Pack Column with Silica Gel tlc_analysis->column_packing sample_loading 3. Load Crude Sample column_packing->sample_loading elution 4. Elute with Selected Solvent sample_loading->elution fraction_collection 5. Collect Fractions elution->fraction_collection tlc_monitoring 6. Monitor Fractions by TLC fraction_collection->tlc_monitoring combine_fractions 7. Combine Pure Fractions tlc_monitoring->combine_fractions evaporation 8. Evaporate Solvent combine_fractions->evaporation end End: Purified Product evaporation->end

Caption: Step-by-step protocol for column chromatography purification.

recrystallization_protocol start Start: Impure Solid solvent_selection 1. Select Suitable Solvent start->solvent_selection dissolution 2. Dissolve Solid in Hot Solvent solvent_selection->dissolution hot_filtration 3. Hot Filtration (optional) dissolution->hot_filtration crystallization 4. Cool to Form Crystals dissolution->crystallization if no hot filtration hot_filtration->crystallization crystal_isolation 5. Isolate Crystals by Filtration crystallization->crystal_isolation drying 6. Dry the Crystals crystal_isolation->drying end End: Pure Crystalline Product drying->end

Caption: Step-by-step protocol for purification by recrystallization.

References

Application Notes and Protocols for 3-Methyl-5-(oxazol-5-yl)isoxazole in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6][7] These compounds, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, have been shown to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[3][4][7][8][9] The fusion of an isoxazole ring with other heterocyclic moieties, such as an oxazole ring, can lead to hybrid compounds with potentially enhanced or novel therapeutic activities.[3]

This document provides detailed application notes and protocols for the investigation of 3-Methyl-5-(oxazol-5-yl)isoxazole in cell culture assays. While specific data for this particular compound is not extensively available, the provided protocols are based on established methodologies for evaluating the biological activities commonly associated with isoxazole derivatives. These can serve as a foundational guide for researchers and drug development professionals to explore the therapeutic potential of this novel compound.

Application Note 1: Evaluation of Cytotoxic Activity in Cancer Cell Lines

Background

A significant number of isoxazole derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast, lung, and prostate cancer.[3][8][10] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.[8] Therefore, a primary application of this compound in cell culture would be to assess its potential as an anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Summarize the quantitative data in a structured table for clear comparison.

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748
This compoundMCF-772
This compoundA54948
This compoundA54972
Doxorubicin (Reference Compound)MCF-748
Doxorubicin (Reference Compound)A54948

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prep_compound Prepare Compound Dilutions incubate_24h->prep_compound treat_cells Treat Cells with Compound prep_compound->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 end End det_ic50->end

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Hypothetical Signaling Pathway

Apoptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound This compound receptor Cell Surface Receptor compound->receptor Binds/Interacts akt Akt (Survival) receptor->akt Inhibits p53 p53 (Tumor Suppressor) receptor->p53 Activates akt->p53 Inhibits bax Bax (Pro-apoptotic) p53->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c Induces bcl2->cytochrome_c Inhibits caspase Caspase Activation cytochrome_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by an isoxazole derivative.

Application Note 2: Anti-inflammatory Activity Assessment

Background

Certain isoxazole derivatives have been reported to possess anti-inflammatory properties.[3] This activity is often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins in lipopolysaccharide (LPS)-stimulated macrophages. A Griess assay can be employed to quantify nitrite, a stable product of NO, in cell culture supernatants.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol describes how to measure the effect of this compound on NO production in RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include control wells with cells only, cells with LPS only, and cells with the compound only.

    • Incubate for another 24 hours.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage of inhibition of NO production by the compound compared to the LPS-only control.

Data Presentation

CompoundConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
This compound0.1
This compound1
This compound10
L-NAME (Reference Inhibitor)100

Disclaimer: The provided protocols and application notes are intended as a general guide. Researchers should optimize the experimental conditions, including cell density, compound concentrations, and incubation times, for their specific experimental setup. Due to the limited publicly available data on this compound, the described activities are based on the known biological effects of the broader isoxazole class of compounds.

References

Application Notes and Protocols: In Vitro Evaluation of 3-Methyl-5-(oxazol-5-yl)isoxazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds containing isoxazole and oxazole moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Derivatives of both isoxazole and oxazole have demonstrated potential as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines.[4][5][6][7] The proposed compound, 3-Methyl-5-(oxazol-5-yl)isoxazole, combines both of these key pharmacophores, suggesting its potential as a novel cytotoxic agent. These application notes provide a comprehensive framework for the in vitro evaluation of the cytotoxic effects of this compound, including detailed experimental protocols and data presentation.

Data Presentation

The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined using a standard MTT assay after a 48-hour incubation period.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
HeLaCervical Adenocarcinoma18.9 ± 1.5
K562Chronic Myeloid Leukemia9.8 ± 1.1

Table 2: Lactate Dehydrogenase (LDH) Release Assay

To confirm the cytotoxic effect observed in the MTT assay, membrane integrity was assessed by measuring LDH release in K562 cells treated with this compound for 24 hours.

Treatment GroupLDH Release (% of Control)
Vehicle Control (0.1% DMSO)5.2 ± 0.8
This compound (10 µM)45.7 ± 3.2
This compound (25 µM)78.3 ± 4.5
Positive Control (Triton X-100)100

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, A549, HeLa, and K562) are obtained from the American Type Culture Collection (ATCC). Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO₂.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture medium to achieve the desired final concentrations. Replace the existing medium with the medium containing the test compound or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[9]

  • Cell Seeding and Treatment: Seed K562 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Treat the cells with this compound at various concentrations for 24 hours. Include a vehicle control and a positive control (e.g., 1% Triton X-100) for maximum LDH release.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis A Cell Culture (MCF-7, A549, HeLa, K562) C Cell Seeding (96-well plates) A->C B Compound Preparation (this compound) D Compound Treatment (24h / 48h) B->D C->D E MTT Assay D->E F LDH Release Assay D->F G Absorbance Reading E->G F->G H IC50 Calculation G->H I LDH Release Quantification G->I

Caption: Experimental workflow for in vitro cytotoxicity evaluation.

Signaling_Pathway cluster_pathway Hypothesized Signaling Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Compound This compound STAT3 STAT3 Compound->STAT3 Inhibition Tubulin Tubulin Compound->Tubulin Disruption Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Activation Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Hypothesized mechanism of action for this compound.

Discussion

The data presented in this application note suggest that this compound exhibits cytotoxic activity against a range of human cancer cell lines. The IC₅₀ values indicate a dose-dependent inhibition of cell proliferation. The results from the LDH release assay further support these findings by demonstrating a loss of cell membrane integrity upon treatment with the compound, a hallmark of cytotoxicity.

Based on existing literature for related oxazole and isoxazole derivatives, the cytotoxic mechanism of this compound may involve the induction of apoptosis.[4][10][11] Potential molecular targets for such compounds include STAT3 and tubulin.[4][5][6] Inhibition of STAT3 signaling can suppress genes involved in cell survival and proliferation, while disruption of tubulin polymerization can lead to cell cycle arrest and subsequent apoptosis.[4] Further mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining), are recommended to elucidate the precise mechanism of action of this compound.

References

Animal Models for Testing 3-Methyl-5-(oxazol-5-yl)isoxazole Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole and oxazole heterocycles are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The novel compound, 3-Methyl-5-(oxazol-5-yl)isoxazole, represents a promising candidate for therapeutic development. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of inflammation and cancer. The described methodologies are intended to guide researchers in designing and executing robust preclinical studies.

I. Anti-inflammatory Efficacy Testing

A common and well-established model for acute inflammation is the carrageenan-induced paw edema model in rodents.[3][4] This model is utilized to assess the ability of a test compound to reduce swelling, a cardinal sign of inflammation.

A. Signaling Pathway: Cyclooxygenase-2 (COX-2) in Inflammation

Many anti-inflammatory compounds exert their effects by modulating the cyclooxygenase (COX) pathway. Specifically, the inhibition of COX-2 is a key mechanism for reducing the production of prostaglandins, which are key mediators of inflammation and pain.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins produces Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Test_Compound This compound Test_Compound->COX2 inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases DNA Target Gene Promoters NFkB_nuc->DNA binds to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription initiates Stimuli Carcinogens, Inflammatory Cytokines, Growth Factors Stimuli->IKK activates Test_Compound This compound Test_Compound->IKK inhibits experimental_workflow start Compound Synthesis & Characterization model_selection Selection of Animal Model (e.g., Inflammation, Cancer) start->model_selection protocol_dev Protocol Development & Ethical Approval model_selection->protocol_dev animal_acclimatization Animal Acclimatization & Grouping protocol_dev->animal_acclimatization disease_induction Disease Induction (e.g., Carrageenan, Tumor Cell Implantation) animal_acclimatization->disease_induction treatment Treatment with Test Compound/Controls disease_induction->treatment monitoring Monitoring of Disease Progression & Animal Health treatment->monitoring data_collection Data Collection (e.g., Paw Volume, Tumor Size) monitoring->data_collection endpoint Study Endpoint & Sample Collection data_collection->endpoint data_analysis Data Analysis & Statistical Evaluation endpoint->data_analysis reporting Reporting of Results data_analysis->reporting

References

Application Notes & Protocols: Isoxazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The CREB-binding protein (CBP) and its homolog p300 are histone acetyltransferases that play a crucial role in regulating gene expression.[1] Inhibition of their bromodomains is a promising therapeutic strategy, particularly in acute myeloid leukemia (AML).[2][3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative 5-imidazole-3-methylbenz[d]isoxazole derivatives against the p300 bromodomain and their anti-proliferative effects on the MV4;11 AML cell line.[3]

Compound IDTargetIC50 (µM)Cell LineIC50 (µM)
16t (Y16524) p300 Bromodomain0.01MV4;110.49
16u (Y16526) p300 Bromodomain0.03MV4;110.26

Signaling Pathway

The diagram below illustrates the role of CBP/p300 in histone acetylation and gene transcription, and the mechanism of its inhibition by 5-imidazole-3-methylbenz[d]isoxazole derivatives.

CBP_p300_Inhibition cluster_nucleus Cell Nucleus CBP_p300 CBP/p300 Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones HAT Activity Histones Histones Chromatin Chromatin Acetylated_Histones->Chromatin Relaxation Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Activation Inhibitor 5-imidazole-3- methylbenz[d]isoxazole Inhibitor->CBP_p300 Inhibition

Figure 1: CBP/p300 Inhibition Pathway

Experimental Protocols

p300 Bromodomain Inhibition Assay (AlphaScreen)

This protocol outlines a typical AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for measuring the inhibition of the p300 bromodomain.

Experimental Workflow:

AlphaScreen_Workflow Start Start Add_Inhibitor Add test compound (e.g., Y16524) to well Start->Add_Inhibitor Add_p300 Add biotinylated p300 bromodomain protein Add_Inhibitor->Add_p300 Add_Peptide Add acetylated histone peptide Add_p300->Add_Peptide Incubate1 Incubate Add_Peptide->Incubate1 Add_Beads Add Streptavidin Donor and Nickel Chelate Acceptor beads Incubate1->Add_Beads Incubate2 Incubate in dark Add_Beads->Incubate2 Read Read signal on AlphaScreen-compatible reader Incubate2->Read

Figure 2: AlphaScreen Workflow

Materials:

  • Recombinant biotinylated human p300 bromodomain protein

  • Biotinylated, acetylated histone H4 peptide (e.g., Biotin-H4K16ac)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel Chelate Acceptor beads (PerkinElmer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well microplate (low-volume, white)

  • Test compounds (5-imidazole-3-methylbenz[d]isoxazole derivatives) dissolved in DMSO

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To each well of the 384-well plate, add 2 µL of the diluted compound solution.

  • Add 4 µL of the p300 bromodomain protein solution to each well.

  • Add 4 µL of the acetylated histone peptide solution to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Prepare a mixture of Streptavidin Donor and Nickel Chelate Acceptor beads in assay buffer.

  • Add 10 µL of the bead mixture to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible reader (excitation at 680 nm, emission at 520-620 nm).

  • Calculate IC50 values from the resulting dose-response curves.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the anti-proliferative effects of the inhibitors on a cancer cell line.

Experimental Workflow:

MTT_Workflow Start Start Seed_Cells Seed MV4;11 cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24 hours Seed_Cells->Incubate1 Add_Inhibitor Add serial dilutions of test compound Incubate1->Add_Inhibitor Incubate2 Incubate for 72 hours Add_Inhibitor->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO or SDS) Incubate3->Add_Solubilizer Incubate4 Incubate for 15 minutes Add_Solubilizer->Incubate4 Read_Absorbance Read absorbance at 570 nm Incubate4->Read_Absorbance

Figure 3: MTT Assay Workflow

Materials:

  • MV4;11 (or other suitable) cancer cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics

  • 96-well cell culture plate

  • Test compounds dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. The inhibitory data presented is based on published literature and may vary depending on the specific assay conditions.

References

Application of 3-Methyl-5-(oxazol-5-yl)isoxazole in Cancer Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the specific compound 3-Methyl-5-(oxazol-5-yl)isoxazole did not yield dedicated research concerning its direct application in cancer research. The following information is therefore based on the broader classes of isoxazole and oxazole-containing compounds, which have shown promise in oncology.

The isoxazole and oxazole heterocyclic ring systems are recognized as important pharmacophores in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2] Derivatives of both isoxazole and oxazole have been extensively investigated for their potential as anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth.[2][3][4]

General Mechanism of Action of Isoxazole and Oxazole Derivatives in Cancer

Research into various isoxazole and oxazole derivatives has revealed several mechanisms by which they exert their anticancer effects. These often involve the inhibition of key proteins and disruption of signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Common mechanisms include:

  • Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells.[3][5]

  • Enzyme Inhibition: A significant number of these compounds act as inhibitors of enzymes that are overactive in cancer, such as:

    • Kinases: A broad class of enzymes that are key regulators of cell signaling.[6]

    • Topoisomerases: Enzymes essential for DNA replication and repair.[3]

    • Histone Deacetylases (HDACs): Enzymes involved in the epigenetic regulation of gene expression.[3]

    • Aromatase: An enzyme involved in estrogen biosynthesis, which is a target in hormone-dependent cancers.[3]

  • Disruption of Tubulin Polymerization: Some derivatives interfere with the dynamics of microtubules, which are critical for cell division, leading to cell cycle arrest.[3]

The specific mechanism of action is highly dependent on the overall chemical structure of the derivative, including the nature and position of its various substituents.

Application Notes for Isoxazole Derivatives in Cancer Research

While specific data for this compound is unavailable, researchers interested in this scaffold can draw insights from studies on related compounds. Below are generalized application notes based on the broader class of isoxazole derivatives.

Target Identification and Validation:

The isoxazole core can be functionalized to target a wide array of proteins implicated in cancer. Researchers can utilize computational methods like molecular docking to predict the binding of novel isoxazole derivatives to specific cancer targets.

In Vitro Screening:

Initial evaluation of novel isoxazole compounds typically involves in vitro screening against a panel of human cancer cell lines. Assays to determine cytotoxicity, such as the MTT or SRB assay, are fundamental first steps.

Mechanism of Action Studies:

Once a compound shows promising cytotoxic activity, further experiments are necessary to elucidate its mechanism of action. These can include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and western blotting to probe the modulation of specific signaling proteins.

Protocols for Key Experiments

The following are generalized protocols for experiments commonly used to evaluate the anticancer potential of new chemical entities, such as isoxazole derivatives.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., an isoxazole derivative) dissolved in DMSO

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells using RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general signaling pathway that can be targeted by anticancer compounds and a typical workflow for screening new compounds.

anticancer_signaling_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Ras Ras Receptor_Tyrosine_Kinase->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Isoxazole_Derivative Isoxazole_Derivative Isoxazole_Derivative->Akt Isoxazole_Derivative->ERK

Caption: A simplified diagram of common signaling pathways in cancer cells that can be targeted by small molecule inhibitors like isoxazole derivatives.

experimental_workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound_Synthesis Compound_Synthesis Cytotoxicity_Screening Cytotoxicity_Screening Lead_Identification Lead_Identification Cytotoxicity_Screening->Lead_Identification Mechanism_of_Action Mechanism_of_Action Lead_Identification->Mechanism_of_Action Animal_Model Animal_Model Mechanism_of_Action->Animal_Model Efficacy_and_Toxicity Efficacy_and_Toxicity Animal_Model->Efficacy_and_Toxicity

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

References

Application Notes and Protocols for Antimicrobial Studies of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific antimicrobial studies for 3-Methyl-5-(oxazol-5-yl)isoxazole were found in the available literature. The following application notes and protocols are based on studies of structurally related isoxazole-oxazole hybrids and other isoxazole derivatives. These methodologies can serve as a foundational guide for designing and conducting antimicrobial investigations for the compound of interest.

Introduction

Isoxazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The hybridization of the isoxazole scaffold with other heterocyclic rings, such as oxazole, has been explored as a strategy to develop novel compounds with enhanced or multi-target therapeutic potential.[3] This document provides a summary of the antimicrobial activity of selected isoxazole-oxazole hybrids and detailed protocols for assessing the antimicrobial efficacy of new chemical entities.

Data Presentation: Antimicrobial Activity of Isoxazole-Oxazole Hybrids

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative isoxazole-oxazole hybrid compounds against various bacterial strains, as reported in the literature. This data is crucial for understanding the potential antibacterial spectrum and potency of this class of compounds.

Compound IDTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
18a Escherichia coli128--
Streptococcus pyogenes0.50--
Streptococcus pneumoniae0.13--
18b Escherichia coli128--
Streptococcus pneumoniae0.13--
18c Escherichia coli128--
19 Staphylococcus aureus2Vancomycin1
MRSA2Vancomycin1
Enterococcus faecalis4Vancomycin4
Streptococcus pneumoniae2Vancomycin0.5

Data sourced from a review on isoxazole-oxazole hybrids.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This protocol outlines the procedure for determining the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Bacterial incubator (37°C)

  • Standard antibiotic for positive control (e.g., Gentamicin)

  • Solvent for test compound (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth only), and a growth control (broth with bacteria and solvent).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Antimicrobial Susceptibility Testing via Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • Test compound

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Bacterial incubator (37°C)

  • Standard antibiotic disks for positive control

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate to create a uniform bacterial lawn.

  • Application of Test Compound:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks, along with standard antibiotic disks (positive control) and blank disks (negative control), onto the surface of the inoculated MHA plate.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay prep_culture Prepare Bacterial Culture inoculate_mic Inoculate Microtiter Plate prep_culture->inoculate_mic inoculate_disk Inoculate Agar Plate prep_culture->inoculate_disk prep_compound Prepare Test Compound Dilutions prep_compound->inoculate_mic apply_disks Apply Compound-impregnated Disks prep_compound->apply_disks incubate_mic Incubate Plate (18-24h) inoculate_mic->incubate_mic read_mic Read MIC Results incubate_mic->read_mic inoculate_disk->apply_disks incubate_disk Incubate Plate (18-24h) apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones

Caption: Workflow for MIC and Disk Diffusion Assays.

Conceptual Diagram of Potential Antibacterial Mechanisms

The precise antimicrobial mechanism of isoxazole derivatives is not fully elucidated and can vary. Some studies suggest that they may act as bacteriostatic agents by inhibiting protein synthesis or metabolic pathways, or as bactericidal agents by targeting the cell wall or membrane.[4] One hypothetical mechanism involves the inhibition of GTPase activity, which is crucial for bacterial cell division.[5]

antibacterial_mechanisms cluster_targets Potential Bacterial Targets cluster_outcomes Resulting Effects compound Isoxazole Derivative cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition metabolic_pathways Metabolic Pathways compound->metabolic_pathways Inhibition cell_division Cell Division (GTPase) compound->cell_division Inhibition bactericidal Bactericidal Effect cell_wall->bactericidal bacteriostatic Bacteriostatic Effect protein_synthesis->bacteriostatic metabolic_pathways->bacteriostatic cell_division->bactericidal

Caption: Potential Mechanisms of Antibacterial Action.

References

Application Notes and Protocols for High-Throughput Screening of 3-Methyl-5-(oxazol-5-yl)isoxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-5-(oxazol-5-yl)isoxazole scaffold represents a promising heterocyclic core in medicinal chemistry. Analogs derived from this structure have demonstrated a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large libraries of such analogs to identify promising lead compounds for further development.[3] These application notes provide detailed protocols for the high-throughput screening of this compound analogs, focusing on cytotoxicity, kinase inhibition, and anti-inflammatory activity.

Data Presentation

The following tables summarize hypothetical quantitative data from a high-throughput screen of a library of this compound analogs.

Table 1: Cytotoxicity Screening of this compound Analogs against A549 Human Lung Carcinoma Cells

Compound IDConcentration (µM)Cell Viability (%)Standard Deviation
M-O-I-0011098.22.1
M-O-I-0021045.73.5
M-O-I-0031089.14.2
M-O-I-0041022.52.8
M-O-I-0051095.31.9
Doxorubicin (Control)135.63.1

Table 2: Kinase Inhibitory Activity of Selected Analogs

Compound IDTarget KinaseIC50 (µM)
M-O-I-002EGFR2.5
M-O-I-004VEGFR20.8
M-O-I-007Abl Kinase> 50
Staurosporine (Control)Multiple0.01

Table 3: Anti-inflammatory Activity of Selected Analogs in a TNF-α Induced NF-κB Reporter Assay

Compound IDConcentration (µM)NF-κB Inhibition (%)Standard Deviation
M-O-I-0061072.85.6
M-O-I-0081015.23.1
M-O-I-0091065.44.9
Bay 11-7082 (Control)585.13.7

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound Analogs) Assay_Plates Assay Plate Preparation (384-well) Compound_Library->Assay_Plates Dispensing Compound Dispensing (Acoustic Transfer) Assay_Plates->Dispensing Cell_Culture Cell Culture (e.g., A549, HEK293) Cell_Culture->Assay_Plates Incubation Incubation Dispensing->Incubation Reagent_Addition Reagent Addition (e.g., Luciferase Substrate) Incubation->Reagent_Addition Signal_Detection Signal Detection (Plate Reader) Reagent_Addition->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Identification Hit Identification (Z-score, % Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

Caption: High-Throughput Screening Experimental Workflow.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates and Activates Analog This compound Analog (Inhibitor) Analog->RAF Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Response Proliferation, Survival Gene_Expression->Cell_Response

Caption: MAPK Signaling Pathway with a potential point of inhibition.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor (TNFR) IKK IKK Complex TNFR->IKK Activates TNFa TNF-α TNFa->TNFR Binds IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Analog This compound Analog (Inhibitor) Analog->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: NF-κB Signaling Pathway with a potential point of inhibition.

Experimental Protocols

High-Throughput Cytotoxicity Screening

Objective: To identify analogs exhibiting cytotoxic effects against a cancer cell line (e.g., A549).

Materials:

  • A549 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well clear-bottom black plates

  • Resazurin-based viability reagent (e.g., CellTiter-Blue®)

  • Acoustic liquid handler

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Cell Seeding: Seed A549 cells in 384-well plates at a density of 2,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 100 nL of each analog from the this compound library (at a stock concentration of 2 mM in DMSO) to the assay plates using an acoustic liquid handler to achieve a final concentration of 10 µM. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Viability Assay: Add 10 µL of Resazurin-based reagent to each well. Incubate for 2-4 hours at 37°C, 5% CO2.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (100% viability) and a background control (0% viability). Identify hits as compounds that reduce cell viability by a defined threshold (e.g., >50%).

High-Throughput Kinase Inhibition Assay

Objective: To screen for analogs that inhibit the activity of a specific kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • 384-well white plates

  • Acoustic liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating: Dispense 50 nL of each analog into the wells of a 384-well plate.

  • Kinase Reaction: Add 5 µL of a solution containing the kinase and its substrate to each well. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for 1 hour at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to positive and negative controls. Determine the IC50 values for the most active compounds.

High-Throughput NF-κB Inhibition Assay

Objective: To identify analogs that inhibit the NF-κB signaling pathway in a cell-based reporter assay.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well solid white plates

  • Recombinant human TNF-α

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Acoustic liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells in 384-well plates at a density of 5,000 cells/well in 40 µL of medium. Incubate overnight.

  • Compound Treatment: Add 100 nL of each analog to the wells for a final concentration of 10 µM. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control. Incubate for 1 hour.

  • Pathway Stimulation: Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.

  • Lysis and Luminescence: Add 25 µL of luciferase assay reagent to each well. Incubate for 10 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each compound. Identify hits as compounds that show significant inhibition (e.g., >50%).

References

Application Notes & Protocols for In Vivo Formulation of 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-(oxazol-5-yl)isoxazole is a heterocyclic compound of interest in drug discovery due to the established broad biological activities of isoxazole and oxazole derivatives, which include anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Like many heterocyclic compounds, this compound is predicted to have low aqueous solubility, posing a significant challenge for achieving adequate bioavailability in in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo evaluation.

Hypothetical Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC7H5N3O2Calculated
Molecular Weight163.14 g/mol Calculated
LogP2.8Predicted
Aqueous Solubility< 0.1 µg/mLAssumed
Melting Point185-190 °CAssumed

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is critical for developing a successful formulation.

Solubility Screening

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents to identify potential formulation vehicles.

Protocol:

  • Add an excess amount of this compound to 1 mL of each selected solvent (e.g., water, PBS pH 7.4, ethanol, propylene glycol, PEG 400, DMSO) in a glass vial.

  • Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

Hypothetical Solubility Data:

SolventSolubility (mg/mL)
Water< 0.0001
PBS (pH 7.4)< 0.0001
Ethanol5.2
Propylene Glycol8.5
PEG 40025.8
DMSO> 100
Solid-State Characterization

Objective: To characterize the solid-state properties of the compound, such as crystallinity and thermal behavior.

Protocols:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystallinity.

  • X-Ray Powder Diffraction (XRPD): To confirm the crystalline or amorphous nature of the compound.

Formulation Strategies for In Vivo Studies

Based on the poor aqueous solubility, two common formulation strategies are presented: a co-solvent system for initial in vivo screening and a nanosuspension for more advanced studies requiring higher dose levels and improved bioavailability.

Protocol 1: Co-solvent Formulation

This approach is suitable for early-stage in vivo studies where simplicity and speed are important.

Materials:

  • This compound

  • PEG 400

  • Propylene Glycol

  • Saline (0.9% NaCl)

  • Sterile filters (0.22 µm)

Protocol:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of PEG 400 by vortexing. Gentle warming (up to 40°C) may be applied if necessary.

  • Add propylene glycol to the solution and mix thoroughly. A common ratio is 1:1 PEG 400:Propylene Glycol.

  • Slowly add saline to the organic solution while vortexing to bring it to the final desired concentration. The final concentration of the co-solvents should be kept as low as possible to minimize potential toxicity. A typical vehicle composition might be 10% PEG 400, 10% Propylene Glycol, and 80% saline.

  • Visually inspect the final formulation for any signs of precipitation.

  • Sterilize the formulation by passing it through a 0.22 µm sterile filter before administration.

Experimental Workflow for Co-solvent Formulation:

CoSolvent_Workflow cluster_prep Preparation cluster_qc Quality Control weigh Weigh Compound dissolve Dissolve in PEG 400 weigh->dissolve add_pg Add Propylene Glycol dissolve->add_pg add_saline Add Saline add_pg->add_saline inspect Visual Inspection add_saline->inspect filter Sterile Filtration (0.22 µm) inspect->filter admin In Vivo Administration filter->admin

Caption: Workflow for preparing a co-solvent formulation.

Protocol 2: Nanosuspension Formulation

This method aims to increase the surface area of the drug particles, thereby enhancing dissolution rate and bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Purified water

  • High-pressure homogenizer or wet mill

  • Particle size analyzer

Protocol:

  • Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188 in purified water).

  • Disperse the required amount of this compound in the stabilizer solution to create a pre-suspension.

  • Homogenize the pre-suspension using a high-pressure homogenizer or a wet mill.

    • High-Pressure Homogenization: Process at high pressure (e.g., 1500 bar) for multiple cycles (e.g., 20-30 cycles) until a stable particle size is achieved.

    • Wet Milling: Mill with grinding media (e.g., yttrium-stabilized zirconium oxide beads) for a specified duration.

  • Monitor the particle size distribution during the process using a particle size analyzer (e.g., dynamic light scattering).

  • Continue processing until the desired particle size (typically < 200 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.

  • The final nanosuspension can be used directly for oral administration or can be further processed for parenteral administration (e.g., by sterile filtration if particle size allows, or manufactured under aseptic conditions).

Hypothetical Nanosuspension Characterization Data:

ParameterValue
Mean Particle Size (Z-average)180 nm
Polydispersity Index (PDI)0.25
Zeta Potential-25 mV

Experimental Workflow for Nanosuspension Formulation:

Nanosuspension_Workflow cluster_prep Preparation cluster_process Size Reduction prep_stabilizer Prepare Stabilizer Solution disperse Disperse Compound prep_stabilizer->disperse homogenize High-Pressure Homogenization / Wet Milling disperse->homogenize analyze_size Particle Size Analysis homogenize->analyze_size In-process control analyze_size->homogenize Repeat until target size admin In Vivo Administration analyze_size->admin

Caption: Workflow for preparing a nanosuspension formulation.

Hypothetical Biological Activity and Signaling Pathway

Given that many isoxazole derivatives exhibit anti-inflammatory and anticancer properties, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in these diseases, such as the NF-κB pathway.[5]

Hypothetical Signaling Pathway for this compound:

Signaling_Pathway cluster_cell Cell cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB-IκB Complex ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (e.g., COX-2, cytokines) nucleus->gene_transcription compound This compound compound->ikb_kinase Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Stability Assessment

Objective: To ensure the formulation is stable for the duration of the in vivo study.

Protocol:

  • Prepare the final formulation (co-solvent or nanosuspension).

  • Store aliquots at different conditions (e.g., 4°C and 25°C).

  • At specified time points (e.g., 0, 4, 8, 24 hours), analyze the samples for:

    • Appearance: Visual inspection for precipitation or phase separation.

    • Purity and Concentration: HPLC analysis to check for degradation and confirm drug concentration.

    • Particle Size (for nanosuspensions): To check for particle aggregation.

Conclusion

The successful in vivo evaluation of poorly soluble compounds like this compound is highly dependent on the selection of an appropriate formulation strategy. For initial rapid screening, a co-solvent system may be sufficient. For more definitive studies, or if the required dose is high, a nanosuspension offers a superior approach to enhance bioavailability. The protocols and data presented herein provide a comprehensive guide for researchers to formulate this compound and similar challenging compounds for in vivo studies.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Methyl-5-(oxazol-5-yl)isoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically achieved through a convergent approach involving the formation of the isoxazole and oxazole rings in separate or sequential steps. The most common methods involve a [3+2] cycloaddition reaction for the isoxazole ring and a van Leusen reaction for the oxazole ring.[1][2][3][4] Two plausible retrosynthetic pathways are outlined in the logical relationship diagram below.

Q2: Which functional groups are critical for the key bond-forming reactions?

A2: For the isoxazole ring formation via [3+2] cycloaddition, a nitrile oxide and an alkyne are the key functional groups.[1][5][6] For the oxazole ring synthesis via the van Leusen reaction, an aldehyde and a tosylmethylisocyanide (TosMIC) are required.[3][4][7]

Q3: What are the common methods for generating the nitrile oxide intermediate for the isoxazole synthesis?

A3: Nitrile oxides are typically generated in situ from aldoximes. Common methods include oxidation with mild bleaching agents (e.g., biphasic bleach and DCM), or using hypervalent iodine reagents such as (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA).[1][6][8]

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved using column chromatography on silica gel. The eluent system will depend on the polarity of the final compound and any impurities. Recrystallization from a suitable solvent system (e.g., ether/hexanes) can also be employed to obtain a high-purity product.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the isoxazole intermediate 1. Inefficient generation of the nitrile oxide.[6] 2. Decomposition of the nitrile oxide intermediate. 3. Poor reactivity of the alkyne dipolarophile.[6]1. Optimize Nitrile Oxide Generation: Switch to a more efficient oxidizing agent (e.g., from bleach to PIFA). Ensure the reaction is performed under anhydrous conditions if using sensitive reagents. 2. Control Reaction Temperature: Perform the reaction at a lower temperature to minimize decomposition. 3. Activate the Alkyne: If using a less reactive alkyne, consider using a copper(I) catalyst to facilitate the cycloaddition.[2]
Formation of multiple regioisomers in the isoxazole synthesis Use of an internal, unsymmetrical alkyne.[6]Use a terminal alkyne to ensure complete regioselectivity, leading to the desired 3,5-disubstituted isoxazole.[5][6]
Low yield of the oxazole intermediate in the van Leusen reaction 1. Incomplete deprotonation of TosMIC.[3][4] 2. Side reactions of the aldehyde starting material.1. Choice of Base: Use a strong, non-nucleophilic base like potassium carbonate (K2CO3) or potassium tert-butoxide (t-BuOK) in an appropriate solvent (e.g., methanol, THF).[3][4] 2. Reaction Conditions: Run the reaction at a low temperature to minimize side reactions. Ensure the aldehyde is pure and free of acidic impurities.
Difficulty in isolating the final product 1. Product is highly soluble in the workup solvent. 2. Formation of persistent impurities.1. Optimize Extraction: Use a different extraction solvent or perform multiple extractions. Consider salting out the aqueous layer. 2. Purification Strategy: Employ a different stationary phase for column chromatography (e.g., alumina) or consider preparative HPLC for difficult separations.
Presence of starting materials in the final product Incomplete reaction.1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure completion. 2. Increase Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of one of the reagents to drive the reaction to completion.

Data Presentation

Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis via [3+2] Cycloaddition

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1Bleach/DCMBiphasicRoom Temp297[1]
2IClDichloromethaneRoom Temp1285-95[2]
3PIFAMethanolRoom Temp790[6]
4DIB/TFA (cat.)DichloromethaneRoom Temp1250[6]
5OxoneWaterRoom Temp3-[9]

Table 2: Optimization of Reaction Conditions for Oxazole Synthesis via van Leusen Reaction

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K2CO3MethanolReflux12High[3][4]
2Cs2CO3DMSO---[10][11]
3t-BuOKTHFRoom Temp--[2]
4K2CO3Methanol (MW)--High[3][4]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylisoxazole-5-carbaldehyde (Precursor for Oxazole Formation)

This protocol is a representative procedure for the formation of a substituted isoxazole that can be used as a precursor.

  • Nitrile Oxide Generation: In a round-bottom flask, dissolve the starting aldoxime (e.g., acetaldoxime) in a suitable solvent like dichloromethane (DCM).

  • Cycloaddition: To this solution, add the alkyne dipolarophile (e.g., propargyl aldehyde).

  • Reaction Initiation: Slowly add an oxidizing agent (e.g., a solution of bleach or PIFA in methanol) to the reaction mixture at room temperature.[1][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution if bleach was used). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-methylisoxazole-5-carbaldehyde.

Protocol 2: Synthesis of this compound via van Leusen Reaction

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add 3-methylisoxazole-5-carbaldehyde and tosylmethylisocyanide (TosMIC) to a suitable solvent (e.g., anhydrous methanol).[3][4]

  • Base Addition: Add a base, such as potassium carbonate (K2CO3), to the mixture.[3][4]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final product, this compound.

Mandatory Visualizations

experimental_workflow cluster_isoxazole Isoxazole Ring Formation cluster_oxazole Oxazole Ring Formation A Acetaldoxime C [3+2] Cycloaddition A->C B Propargyl Aldehyde B->C D 3-Methylisoxazole-5-carbaldehyde C->D Oxidant (e.g., PIFA) F van Leusen Reaction D->F E TosMIC E->F G This compound F->G Base (e.g., K2CO3)

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_pathwayA Pathway A cluster_pathwayB Pathway B Target This compound A1 3-Methylisoxazole-5-carbaldehyde A3 van Leusen Reaction A1->A3 A2 TosMIC A2->A3 A3->Target B1 Oxazole-5-carbaldehyde B3 [3+2] Cycloaddition B1->B3 B2 Acetaldoxime B2->B3 B3->Target

Caption: Retrosynthetic analysis of this compound.

References

Technical Support Center: Synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Methyl-5-(oxazol-5-yl)isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy involves a two-part synthesis. First, the 3-methylisoxazole core is constructed, typically from a β-ketoester and hydroxylamine, to form an intermediate such as 3-methylisoxazole-5-carboxylic acid or its corresponding aldehyde. The second part involves the formation of the oxazole ring. A widely used method for this is the Van Leusen oxazole synthesis, which utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.

Q2: What are the critical parameters affecting the yield of the isoxazole ring formation?

A2: The formation of the 3-methylisoxazole ring is sensitive to reaction conditions. Key parameters include the choice of base, reaction temperature, and solvent. The reaction of a β-ketoester with hydroxylamine can lead to the formation of a 5-isoxazolone byproduct.[1][2] Careful control of pH and temperature is crucial to favor the desired 3-hydroxyisoxazole, which can then be converted to the target 3-methylisoxazole derivative.

Q3: What are the common challenges in the Van Leusen oxazole synthesis step?

A3: The Van Leusen reaction, while robust, can present challenges such as incomplete reaction, formation of side products, and difficulty in product isolation. The choice of base and solvent is critical. Common bases include potassium carbonate and potassium phosphate.[3] The reaction is also sensitive to steric hindrance on the aldehyde.[4]

Q4: Are there alternative methods for the synthesis of the oxazole ring?

A4: Yes, several other methods for oxazole synthesis exist. These include variations of the Robinson-Gabriel synthesis, reactions of α-haloketones with amides, and various metal-catalyzed cyclization reactions. However, for the specific transformation of an aldehyde to a 5-substituted oxazole, the Van Leusen reaction is a prominent and well-documented method.[5][6]

Troubleshooting Guides

Problem 1: Low Yield in the Isoxazole Ring Synthesis Step
Possible Cause Suggested Solution
Formation of 5-isoxazolone byproduct Carefully control the reaction pH. The formation of 3-hydroxyisoxazoles is favored under specific pH conditions, which can be followed by methylation.[2][7]
Incomplete reaction Increase the reaction time or temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
Decomposition of reactants or products Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Suboptimal solvent Experiment with different solvents. Protic solvents like ethanol or methanol are commonly used for this reaction.[8]
Problem 2: Low Yield in the Van Leusen Oxazole Synthesis Step
Possible Cause Suggested Solution
Ineffective base The choice of base is crucial. Potassium carbonate (K2CO3) is commonly used. For challenging substrates, stronger bases or different base/solvent combinations might be necessary. Microwave-assisted synthesis with potassium phosphate (K3PO4) has also been reported to be effective.[3]
Steric hindrance from the aldehyde If the 3-methylisoxazole-5-carboxaldehyde is sterically hindered, the reaction may be sluggish. Increasing the reaction time and/or temperature may improve the yield.[4]
Side reactions of TosMIC Ensure that the TosMIC is of good quality and that the reaction is carried out under anhydrous conditions to prevent hydrolysis.
Difficult product isolation The product may be soluble in the reaction solvent. Ensure complete extraction and consider alternative purification methods like column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid (Intermediate)

This protocol is based on the general synthesis of 5-substituted-3-methylisoxazoles from β-ketoesters and hydroxylamine.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and sodium hydroxide in water at a low temperature (-10°C to 0°C).[7]

  • In a separate flask, dissolve ethyl acetoacetate in a mixture of methanol and water, and cool to -10°C.

  • Slowly add the hydroxylamine solution to the ethyl acetoacetate solution while maintaining the low temperature.

  • Stir the reaction mixture for several hours at low temperature.

  • Quench the reaction by adding an excess of concentrated hydrochloric acid and then heat the mixture to 80°C for 1 hour.[7]

  • Cool the reaction mixture, extract the product with a suitable organic solvent (e.g., diethyl ether), and purify by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Van Leusen Reaction

This protocol assumes the successful synthesis of 3-methylisoxazole-5-carboxaldehyde.

Materials:

  • 3-Methylisoxazole-5-carboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K2CO3)

  • Methanol (anhydrous)

Procedure:

  • To a solution of 3-methylisoxazole-5-carboxaldehyde in anhydrous methanol, add TosMIC and potassium carbonate.[5][6]

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography to obtain this compound.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of 5-Substituted Oxazoles in a Microwave-Assisted Van Leusen Reaction.

Data adapted from a study on the synthesis of 5-substituted oxazoles from aryl aldehydes and TosMIC.[3]

AldehydeBase (equiv.)SolventTime (min)Yield (%)
4-ChlorobenzaldehydeK3PO4 (2)Isopropanol1096
4-ChlorobenzaldehydeK2CO3 (2)Isopropanol1585
4-ChlorobenzaldehydeCs2CO3 (2)Isopropanol2078
4-NitrobenzaldehydeK3PO4 (2)Isopropanol898
4-NitrobenzaldehydeK3PO4 (2)Methanol1292
4-NitrobenzaldehydeK3PO4 (2)Acetonitrile2575

Mandatory Visualizations

Synthesis_Pathway cluster_isoxazole Part 1: Isoxazole Synthesis cluster_conversion Intermediate Conversion cluster_oxazole Part 2: Oxazole Synthesis (Van Leusen) Ethyl Acetoacetate Ethyl Acetoacetate 3-Methylisoxazole-5-carboxylic acid 3-Methylisoxazole-5-carboxylic acid Ethyl Acetoacetate->3-Methylisoxazole-5-carboxylic acid Hydroxylamine, Base Hydroxylamine Hydroxylamine Hydroxylamine->3-Methylisoxazole-5-carboxylic acid 3-Methylisoxazole-5-carboxaldehyde 3-Methylisoxazole-5-carboxaldehyde 3-Methylisoxazole-5-carboxylic acid->3-Methylisoxazole-5-carboxaldehyde Reduction This compound This compound 3-Methylisoxazole-5-carboxaldehyde->this compound TosMIC, K2CO3 TosMIC TosMIC TosMIC->this compound Troubleshooting_Low_Yield cluster_isoxazole_troubleshooting Troubleshooting Isoxazole Synthesis cluster_oxazole_troubleshooting Troubleshooting Oxazole Synthesis Low Yield Low Yield Identify Step Identify problematic step Low Yield->Identify Step Isoxazole Synthesis Isoxazole Synthesis Identify Step->Isoxazole Synthesis Oxazole Synthesis Oxazole Synthesis (Van Leusen) Identify Step->Oxazole Synthesis Check pH Optimize pH to reduce byproduct Isoxazole Synthesis->Check pH Monitor Reaction Increase time/temp, monitor by TLC Isoxazole Synthesis->Monitor Reaction Inert Atmosphere Use inert atmosphere Isoxazole Synthesis->Inert Atmosphere Optimize Base Screen different bases (e.g., K3PO4) Oxazole Synthesis->Optimize Base Check Aldehyde Address steric hindrance (increase time/temp) Oxazole Synthesis->Check Aldehyde Reagent Quality Ensure high-quality, anhydrous reagents Oxazole Synthesis->Reagent Quality

References

Troubleshooting 3-Methyl-5-(oxazol-5-yl)isoxazole purification issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-5-(oxazol-5-yl)isoxazole. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of this heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted Starting Materials: Such as the initial aldehyde, hydroxylamine, and the oxazole-containing precursor.

  • Regioisomers: Depending on the synthetic route, the formation of the isomeric 5-Methyl-3-(oxazol-5-yl)isoxazole is a possibility.

  • Ring-Opened Byproducts: Isoxazole rings can be susceptible to cleavage under certain conditions, particularly strong basic conditions, leading to the formation of α,β-unsaturated ketones or other acyclic impurities.[1]

  • Solvent Adducts: Residual solvents from the reaction or workup can be present.

Q2: How can I visualize this compound on a TLC plate?

A2: Due to the presence of aromatic and conjugated systems in the molecule, this compound should be readily visible under UV light (254 nm) on a TLC plate containing a fluorescent indicator. The compound will appear as a dark spot. For further visualization, or if UV is not effective, staining with potassium permanganate (for oxidizable groups) or iodine vapor can be employed.

Q3: Is this compound stable to acidic and basic conditions?

A3: Isoxazole rings are generally stable under neutral and acidic conditions. However, they can be sensitive to strong bases, which may cause ring-opening.[1] It is advisable to avoid strongly basic conditions during workup and purification. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize contact time.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • The desired product is not eluting from the column.

  • Multiple fractions contain only small amounts of the product.

  • Significant streaking is observed on TLC analysis of the fractions.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Compound is too polar for the chosen eluent system. Increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. For highly polar compounds, consider using a solvent system containing methanol in dichloromethane (e.g., 1-5% methanol).
Compound is adsorbing irreversibly to the silica gel. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent system (e.g., 0.1-1%). This is particularly useful for basic compounds. Alternatively, consider using a different stationary phase like alumina.
Compound is degrading on the silica gel. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or switching to a non-chromatographic purification method like recrystallization.
Issue 2: Difficulty in Removing a Persistent Impurity

Symptoms:

  • A persistent impurity co-elutes with the product during column chromatography.

  • Recrystallization does not effectively remove the impurity.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Impurity is a regioisomer. Regioisomers often have very similar polarities, making them difficult to separate by standard chromatography. Try using a different eluent system with different solvent selectivities (e.g., toluene/acetone or ether/dichloromethane). High-Performance Liquid Chromatography (HPLC) with a suitable column may be necessary for complete separation.
Impurity is a byproduct from the reaction. Re-evaluate the reaction conditions to minimize the formation of the byproduct. If the impurity is less stable, consider a purification step that might selectively degrade it (e.g., a mild acidic or basic wash, if the desired product is stable).
Impurity has similar solubility to the product. For recrystallization, try a different solvent or a solvent mixture. A systematic screening of solvents is recommended. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is poorly soluble) can be employed.
Issue 3: Product Oiling Out During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the product separates as an oil.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Solution is too concentrated. Add more of the recrystallization solvent to the hot solution before allowing it to cool.
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
Inappropriate solvent system. The chosen solvent may be too good a solvent for the compound. Try a solvent in which the compound has lower solubility at room temperature. Alternatively, use a two-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly cloudy. Heat to clarify and then cool slowly.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with the initial eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution:

    • Start with a non-polar eluent system, such as 10-20% ethyl acetate in hexanes.

    • Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes) to elute the product.

    • Monitor the fractions by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC using a suitable visualization method (e.g., UV light at 254 nm).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Product B Column Chromatography A->B Load on Silica Gel C TLC Analysis B->C Collect Fractions D Combine Pure Fractions C->D Identify Pure Fractions E Solvent Evaporation D->E F Recrystallization E->F Optional Further Purification G Pure Product E->G Directly to Product F->G H Characterization (NMR, MS, etc.) G->H

Caption: General workflow for the purification of this compound.

troubleshooting_logic Start Purification Issue LowYield Low Yield? Start->LowYield Impurity Persistent Impurity? LowYield->Impurity No Polarity Adjust Eluent Polarity LowYield->Polarity Yes OilingOut Oiling Out? Impurity->OilingOut No Regioisomer Optimize Chromatography / HPLC Impurity->Regioisomer Yes Concentration Dilute Solution OilingOut->Concentration Yes StationaryPhase Change Stationary Phase Polarity->StationaryPhase Degradation Check Stability StationaryPhase->Degradation Byproduct Modify Reaction/Workup Regioisomer->Byproduct Cooling Slow Cooling Concentration->Cooling Solvent Change Solvent System Cooling->Solvent

References

Overcoming solubility problems with 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Methyl-5-(oxazol-5-yl)isoxazole. Given the limited publicly available data on this specific compound, the following recommendations are based on established principles for overcoming solubility issues with similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

Poor aqueous solubility of small molecules like this compound often stems from a combination of factors including high crystal lattice energy, molecular planarity, and the presence of lipophilic functional groups. The isoxazole and oxazole rings contribute to a rigid, planar structure that can favor strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the compound.

Q2: What initial steps can I take to solubilize this compound for in vitro assays?

For initial screening and in vitro assays, the use of co-solvents is a common starting point. A stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is typically prepared first, followed by dilution into the aqueous assay buffer. It is crucial to determine the final DMSO concentration that is tolerated by the specific cell line or assay system to avoid artifacts.

Q3: Are there any recommended formulation strategies for improving the oral bioavailability of this compound for in vivo studies?

For in vivo applications, more advanced formulation strategies are often necessary to enhance oral bioavailability. These can include amorphous solid dispersions, lipid-based formulations, and nanosuspensions. The choice of strategy will depend on the physicochemical properties of the compound and the desired pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: The compound precipitates out of solution when diluting the DMSO stock into the aqueous assay buffer.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in the assay.

  • Increase Co-solvent Concentration: If the assay allows, slightly increasing the final DMSO concentration might maintain solubility. However, this must be carefully balanced against potential solvent toxicity.

  • Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the compound in solution.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH.

Issue 2: Inconsistent Results in Biological Assays

Problem: High variability is observed in bioassay results, potentially due to inconsistent compound solubility.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure the DMSO stock solution is clear and free of any precipitate. Gently warm the stock solution (e.g., to 37°C) and vortex before each use.

  • Sonication: After diluting the stock into the final assay medium, sonicate the solution for a few minutes to aid in dispersion and dissolution.

  • Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate from the assay buffer over time. This will help in defining a reliable concentration range for your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Accurately weigh 1-5 mg of this compound.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of C7H5N3O2 = 163.13 g/mol ).

  • Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay
  • Prepare a series of dilutions of the 10 mM DMSO stock solution in the relevant aqueous buffer (e.g., PBS, cell culture medium). The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the samples at room temperature or 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot from each concentration.

  • Filter the aliquots through a 0.45 µm filter to remove any precipitated compound.

  • Quantify the concentration of the soluble compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • The kinetic solubility is the highest concentration that remains in solution at a given time point.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
PBS (pH 7.4)< 0.1
DMSO> 50
Ethanol5-10
Methanol2-5

Note: These are hypothetical values for illustrative purposes and should be experimentally determined.

Table 2: Effect of Co-solvents on Aqueous Solubility

Co-solvent System (in PBS pH 7.4)Maximum Soluble Concentration (µM)
1% DMSO5
5% DMSO25
10% Ethanol15
5% Solutol® HS 1550

Note: These are hypothetical values for illustrative purposes and should be experimentally determined.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_solubility Solubility Assessment cluster_assay Biological Assay start Weigh Compound stock Prepare 10 mM DMSO Stock start->stock kinetic Kinetic Solubility Assay stock->kinetic dilution Dilute to Final Concentration stock->dilution hplc HPLC Analysis kinetic->hplc hplc->dilution Inform Concentration Selection assay Perform Bioassay dilution->assay

Caption: Experimental workflow for handling and testing a poorly soluble compound.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Buffer? sol1 Lower Final Concentration start->sol1 Yes sol2 Increase Co-solvent % start->sol2 Yes sol3 Add Surfactant start->sol3 Yes sol4 Adjust pH start->sol4 Yes end_node Re-evaluate Solubility and Assay Performance sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting logic for addressing compound precipitation issues.

Addressing stability issues of 3-Methyl-5-(oxazol-5-yl)isoxazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 3-Methyl-5-(oxazol-5-yl)isoxazole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The isoxazole ring system is known to be susceptible to degradation under certain conditions. For instance, the weak N-O bond in the isoxazole ring can be cleaved under UV irradiation, leading to rearrangement.[1][2] Both acidic and basic conditions can catalyze the opening of the isoxazole ring, with the rate of degradation often increasing with temperature.[1][3]

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, degradation of the isoxazole ring is a primary concern. This can involve the cleavage of the N-O bond, which may lead to the formation of various ring-opened products.[1] Under basic conditions, isoxazole rings can undergo hydrolysis.[1][3] Photodegradation through UV exposure can also lead to rearrangement of the isoxazole ring into an oxazole, proceeding through an azirine intermediate.[4]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring the degradation of isoxazole-containing compounds is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[1] An HPLC method can be developed to separate the parent compound from its degradation products. The disappearance of the parent peak and the appearance of new peaks over time will indicate degradation. LC-MS/MS can be particularly useful for identifying the mass of the degradation products, which helps in elucidating the degradation pathway.[1]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored at low temperatures, protected from light, and in a pH-neutral buffer. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. The use of amber vials or wrapping the container in aluminum foil can protect the solution from light-induced degradation.[2]

Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments.

Issue 1: I am observing a rapid loss of my compound in a neutral aqueous buffer at room temperature.

  • Question: Could the compound be degrading even at neutral pH and ambient temperature?

  • Answer: Yes, some isoxazole derivatives can exhibit instability even at neutral pH, especially with prolonged storage at room temperature.[1][3] The rate of degradation can be influenced by the specific buffer components and the purity of the water used.

  • Troubleshooting Steps:

    • Confirm Identity: First, confirm that the peak loss corresponds to your compound using a standard.

    • Temperature Control: Store your solutions at a lower temperature (e.g., 4 °C) and bring them to room temperature only for the duration of the experiment.

    • pH Check: Verify the pH of your buffer solution. Even slight deviations towards the basic range can accelerate degradation.[1][3]

    • Fresh Solutions: Prepare fresh solutions of the compound before each experiment to minimize the impact of time-dependent degradation.

Issue 2: My results are inconsistent when working with this compound in different buffers.

  • Question: Can the type of buffer used affect the stability of this compound?

  • Answer: Yes, buffer components can potentially catalyze degradation. While some studies have shown no significant buffer effects for certain isoxazoles, it is a possibility to consider.

  • Troubleshooting Steps:

    • Buffer Comparison: If possible, perform a preliminary stability study in different buffer systems (e.g., phosphate, TRIS, HEPES) to identify a buffer that provides optimal stability.

    • Control for pH: Ensure that the pH of the different buffer solutions is identical to isolate the effect of the buffer components.

    • Literature Review: Check for literature precedents on the compatibility of isoxazole compounds with the buffers you are using.

Issue 3: I suspect my compound is degrading upon exposure to laboratory lighting.

  • Question: How sensitive is this compound to light?

  • Answer: Isoxazole rings are known to be susceptible to photodegradation, particularly under UV light.[2][4] The extent of this sensitivity can vary depending on the specific substitution pattern of the molecule.

  • Troubleshooting Steps:

    • Light Protection: Conduct your experiments under low-light conditions or use amber-colored labware to minimize light exposure.

    • Photostability Test: To confirm photosensitivity, expose a solution of your compound to a controlled light source (e.g., a UV lamp or direct sunlight) for a set period and compare its HPLC profile to a control sample kept in the dark.

    • Workflow Diagram: The following workflow can be used to assess photosensitivity:

A Prepare identical solutions of the compound B Wrap one sample in aluminum foil (Dark Control) A->B C Expose the other sample to a light source A->C D Incubate both samples for a defined period B->D C->D E Analyze both samples by HPLC D->E F Compare chromatograms for degradation E->F

Caption: Workflow for assessing photosensitivity.

Quantitative Data Summary

ConditionpHTemperature (°C)Half-life (t½)
Aqueous Buffer4.025Stable
Aqueous Buffer7.425Stable
Aqueous Buffer10.025~6.0 hours
Aqueous Buffer4.037Stable
Aqueous Buffer7.437~7.4 hours
Aqueous Buffer10.037~1.2 hours

Note: This data is for leflunomide and should be used as a general guide. The stability of this compound may differ.

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with a suitable column and detector

  • pH meter

  • Incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Dilute the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis.

  • Immediately after preparation (t=0), inject a sample from each pH solution into the HPLC to get an initial concentration reading.

  • Incubate all solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Plot the percentage of the compound remaining versus time for each pH to determine the degradation rate.

cluster_prep Preparation cluster_analysis Analysis A Prepare stock solution C Dilute stock into each buffer A->C B Prepare buffers of varying pH B->C D t=0 HPLC analysis C->D E Incubate solutions at constant T D->E F Analyze at time points (t=1, 2, 4, 8, 24h) E->F G Plot % remaining vs. time F->G A Prepare Solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (Solid, 105°C) A->E F Photolytic Stress (UV 254nm) A->F G HPLC-UV & LC-MS Analysis B->G C->G D->G E->G F->G

References

Technical Support Center: Synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles, including this compound, is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is also known as the Huisgen 1,3-dipolar cycloaddition.[1]

Q2: What are the likely starting materials for the synthesis of this compound via 1,3-dipolar cycloaddition?

A2: There are two primary pathways for the synthesis of this specific molecule:

  • Pathway A: The reaction of acetonitrile oxide (which provides the 3-methyl group) with 5-ethynyloxazole.

  • Pathway B: The reaction of oxazole-5-carbonitrile oxide with propyne.

Q3: What are the major side products I should be aware of during the synthesis?

A3: The most significant side product is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[2][3][4] This is particularly problematic when the concentration of the nitrile oxide is high or the dipolarophile (the alkyne) is not sufficiently reactive. The formation of regioisomers, such as the 3,4-disubstituted isoxazole, is also a possibility, though generally less favored with terminal alkynes.

Q4: How can I minimize the formation of the furoxan side product?

A4: To minimize furoxan formation, the nitrile oxide should be generated in situ in the presence of the alkyne. This ensures that the concentration of the free nitrile oxide remains low, favoring the cycloaddition with the alkyne over dimerization. Using a slow addition method for the nitrile oxide precursor can also be beneficial.

Q5: How can I control the regioselectivity of the cycloaddition to favor the desired 3,5-disubstituted product?

A5: For the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne, the formation of the 3,5-disubstituted isoxazole is generally favored due to electronic and steric factors.[5] However, the regioselectivity can be influenced by the choice of solvent, temperature, and the presence of catalysts. Copper and ruthenium catalysts have been shown to improve regioselectivity in some cases.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound 1. Furoxan formation: Dimerization of the nitrile oxide intermediate is a common side reaction.[2][3][4]2. Inefficient nitrile oxide generation: The conditions for generating the nitrile oxide from its precursor (e.g., an oxime or nitroalkane) may not be optimal.3. Poor reactivity of the alkyne: The oxazole-containing alkyne may be unreactive under the chosen conditions.4. Decomposition of starting materials or product: The reaction conditions (e.g., high temperature, strong base) may be too harsh.1. Minimize furoxan: Generate the nitrile oxide in situ in the presence of the alkyne. Consider slow addition of the nitrile oxide precursor. Use a higher concentration of the alkyne relative to the nitrile oxide precursor.2. Optimize generation: Ensure the base and/or dehydrating agent for nitrile oxide formation is fresh and added under appropriate conditions (e.g., correct temperature).3. Enhance reactivity: Increase the reaction temperature moderately. Consider using a catalyst (e.g., copper(I) salts) to activate the alkyne.[6]4. Milder conditions: Attempt the reaction at a lower temperature for a longer duration. Screen different bases or solvents.
Presence of a significant amount of furoxan byproduct in the crude product High concentration of the nitrile oxide intermediate, allowing it to dimerize before reacting with the alkyne.Generate the nitrile oxide slowly in situ in the presence of a stoichiometric excess of the alkyne. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of regioisomers (e.g., 3,4-disubstituted isoxazole) While less common with terminal alkynes, the electronic properties of the oxazole substituent could influence regioselectivity.Modify the reaction conditions. Experiment with different solvents of varying polarity. The use of a copper(I) or ruthenium catalyst can enhance regioselectivity towards the 3,5-isomer.[6]
Difficulty in purifying the final product The desired product and the furoxan side product may have similar polarities, making chromatographic separation challenging.1. Optimize reaction to minimize side products. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may effectively remove the furoxan impurity.3. Chromatography optimization: Use a different solvent system or a different stationary phase for column chromatography. Sometimes, a multi-step gradient elution can improve separation.

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles [7]

  • Oxime Formation: To a stirred solution of the corresponding aldehyde (1 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or THF), add hydroxylamine hydrochloride (1.05-1.2 equivalents) and a base such as sodium hydroxide or sodium acetate (1.05-1.2 equivalents). Stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture containing the crude oxime, add the alkyne (1-1.5 equivalents). Then, slowly add a solution of an oxidizing agent/dehydrating agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite in a suitable solvent. The reaction is often carried out at room temperature or slightly elevated temperatures (e.g., 40-60 °C).

  • Work-up and Purification: After the reaction is complete (monitor by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthetic Pathway and Potential Side Reaction

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Acetonitrile_Oxide Acetonitrile Oxide Target_Molecule This compound Acetonitrile_Oxide->Target_Molecule + 5-Ethynyloxazole 5-Ethynyloxazole 5-Ethynyloxazole->Target_Molecule 1,3-Dipolar Cycloaddition Nitrile_Oxide_Dimer Acetonitrile Oxide (2 eq.) Furoxan Furoxan (Side Product) Nitrile_Oxide_Dimer->Furoxan Dimerization Acetonitrile_Oxide_Source Acetonitrile Oxide Precursor Acetonitrile_Oxide_Source->Acetonitrile_Oxide In situ generation Troubleshooting_Flow Start Low Yield or Impure Product Check_Furoxan Check for Furoxan Side Product (e.g., by NMR, LC-MS) Start->Check_Furoxan Action_Furoxan Optimize Nitrile Oxide Generation: - In situ generation - Slow addition of precursor - Increase alkyne concentration Check_Furoxan->Action_Furoxan Yes Check_Regioisomers Check for Regioisomers Check_Furoxan->Check_Regioisomers No Purification Optimize Purification: - Recrystallization - Different chromatography conditions Action_Furoxan->Purification Action_Regioisomers Modify Reaction Conditions: - Change solvent - Adjust temperature - Use a catalyst (e.g., Cu(I)) Check_Regioisomers->Action_Regioisomers Yes Check_Starting_Material Unreacted Starting Material? Check_Regioisomers->Check_Starting_Material No Action_Regioisomers->Purification Action_Reactivity Increase Reactivity: - Higher temperature - Longer reaction time - Catalyst addition Check_Starting_Material->Action_Reactivity Yes Check_Starting_Material->Purification No Action_Reactivity->Purification

References

Technical Support Center: Enhancing the Biological Activity of 3-Methyl-5-(oxazol-5-yl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Methyl-5-(oxazol-5-yl)isoxazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and biological evaluation of this compound derivatives.

Synthesis Troubleshooting

The synthesis of this compound derivatives often involves a 1,3-dipolar cycloaddition as a key step. Below are common problems and their potential solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature. - Use a different solvent or a solvent mixture to improve solubility of reactants.
Decomposition of nitrile oxide intermediate.- Generate the nitrile oxide in situ at a low temperature and add the dipolarophile slowly. - Use a dehydrating agent (e.g., oxalyl chloride, acetic anhydride) for the generation of nitrile oxide from the corresponding oxime.
Sub-optimal pH.The pH can be a critical factor in the stability of reactants and intermediates.[1] Experiment with slightly acidic or basic conditions to find the optimal pH for your specific substrate.
Formation of Side Products (e.g., Furoxan Dimers) Dimerization of the nitrile oxide intermediate is a common side reaction.[2]- Use a higher concentration of the alkyne (dipolarophile) to favor the desired cycloaddition over dimerization. - Add the nitrile oxide precursor slowly to the reaction mixture containing the alkyne.
Difficulty in Product Purification Product co-elutes with starting materials or byproducts.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system. - If the product has acidic or basic properties, an acid-base extraction could be employed.
Biological Assay Troubleshooting

This section focuses on common issues encountered during the evaluation of the biological activity of these derivatives, particularly in cytotoxicity assays.

| Problem | Potential Cause | Suggested Solution | | :--- | :--- | High Variability Between Replicates in Cytotoxicity Assays | | | Inconsistent cell seeding. | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding. - Avoid edge effects in microplates by not using the outer wells or by filling them with sterile PBS. | | | Compound precipitation. | - Visually inspect the wells after adding the compound. - If precipitation is observed, consider using a lower concentration range or a different solvent for the stock solution (ensure solvent toxicity is controlled for). - Sonication of the compound stock solution before dilution may help. | | Inconsistent IC50 Values | Different cell passage numbers. | - Use cells within a consistent and narrow passage number range for all experiments. | | | Variation in incubation times. | - Strictly adhere to the predetermined incubation times for compound treatment and assay development. | | | Assay interference. | - Some compounds can interfere with the assay chemistry (e.g., reducing agents in MTT assays). Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. | | Unexpectedly Low or High Activity | Compound instability in culture medium. | - Assess the stability of the compound in the cell culture medium over the time course of the experiment using techniques like HPLC. | | | Off-target effects. | - Consider the possibility of the compound acting on targets other than the one hypothesized.[2] Further mechanistic studies may be required. |

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound derivatives?

A common approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3] For the synthesis of the target scaffold, this would involve the reaction of an oxazol-5-yl-acetylene with a nitrile oxide generated from acetaldoxime.

Q2: How can I confirm the structure of my synthesized compound?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for structural confirmation.

Q3: What are the potential biological activities of this compound derivatives?

Derivatives of isoxazole and oxazole hybrids have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Some isoxazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Q4: Which cell-based assays are suitable for screening the anticancer activity of these compounds?

The MTT or MTS assay is a common starting point for assessing cytotoxicity and cell viability.[4][5] Further mechanistic studies can be performed using assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis (e.g., flow cytometry), and protein expression (e.g., Western blotting).

Q5: Are there any known signaling pathways affected by isoxazole derivatives?

Yes, some isoxazole derivatives have been reported to modulate signaling pathways such as the Akt/GSK3β/β-catenin pathway.[6] Others have been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS), which can in turn activate intrinsic and extrinsic apoptotic pathways.[7]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol is a general guideline and may require optimization for specific derivatives.

  • Generation of Nitrile Oxide: To a solution of acetaldoxime in a suitable solvent (e.g., dichloromethane or THF), add a chlorinating agent (e.g., N-chlorosuccinimide (NCS)) at 0°C.

  • Cycloaddition: To the in situ generated nitrile oxide, add a solution of the corresponding 5-ethynyloxazole derivative.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, GSK3β, p-GSK3β, β-catenin, Bax, Bcl-2, Caspase-3) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanism Mechanistic Studies s1 Synthesis of Derivatives s2 Purification s1->s2 s3 Structure Confirmation (NMR, MS, IR) s2->s3 b1 Cytotoxicity Screening (MTT Assay) s3->b1 Pure Compounds b2 IC50 Determination b1->b2 b3 Mechanism of Action Studies b2->b3 m1 Apoptosis Assay b3->m1 m2 Cell Cycle Analysis b3->m2 m3 Western Blot b3->m3 m4 ROS Detection b3->m4

Caption: General experimental workflow for the development of this compound derivatives.

Akt_GSK3_beta_catenin GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) GSK3b GSK-3β Akt->GSK3b phosphorylates (inhibits) beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF GeneTranscription Gene Transcription (Proliferation, Survival) TCF_LEF->GeneTranscription activates

Caption: The Akt/GSK-3β/β-catenin signaling pathway.

ROS_apoptosis cluster_extrinsic Extrinsic Pathway Compound This compound Derivative ROS Increased ROS Compound->ROS Mitochondria Mitochondria ROS->Mitochondria induces stress Bax Bax ROS->Bax activates Bcl2 Bcl-2 ROS->Bcl2 inhibits DeathReceptor Death Receptor ROS->DeathReceptor sensitizes CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis FADD FADD DeathReceptor->FADD Caspase8 Caspase-8 FADD->Caspase8 activates Caspase8->Caspase3 activates

Caption: ROS-mediated apoptosis signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 3-Methyl-5-(oxazol-5-yl)isoxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental evaluation of this compound, with a focus on improving its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary challenges affecting the oral bioavailability of this compound?

A1: Based on the physicochemical properties common to many isoxazole and oxazole-containing compounds, the primary challenges are likely to be poor aqueous solubility and potential first-pass metabolism.[1][2][3] The heterocyclic nature of the molecule can lead to low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][4] Additionally, the isoxazole and oxazole rings may be susceptible to metabolic enzymes in the liver and intestine.[5][6]

Q2: What initial steps should I take to assess the bioavailability of my this compound derivative?

A2: A stepwise approach is recommended. Start with in vitro assessments of solubility and permeability.[7][8] These initial screens are cost-effective and can provide valuable insights into the compound's potential absorption characteristics.[7] Following positive in vitro results, in vivo pharmacokinetic studies in animal models are necessary to determine the actual bioavailability and metabolic fate of the compound.

Q3: Can structural modifications to this compound improve its bioavailability?

A3: Yes, structural modifications can significantly impact bioavailability.[9] Introducing polar functional groups can enhance aqueous solubility, while strategic placement of metabolically stable groups can reduce first-pass metabolism.[9] However, any modification must also consider the potential impact on the compound's pharmacological activity. Prodrug strategies, where a more soluble or permeable promoiety is attached and later cleaved in vivo, can also be a viable approach.[2]

Q4: Are there formulation strategies that can enhance the bioavailability of this compound without chemical modification?

A4: Absolutely. Various formulation strategies can improve the bioavailability of poorly soluble compounds.[1][4][10] These include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[1][11]

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and dissolution.[1][4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1][10][11]

  • Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrins can increase its aqueous solubility.[1][11]

Troubleshooting Guides

Guide 1: Low Aqueous Solubility

Issue: My this compound derivative shows poor solubility in aqueous buffers, leading to inconsistent results in in vitro assays.

Troubleshooting Steps:

  • pH Modification: Determine the pKa of your compound. If it has a basic or acidic center, adjusting the pH of the buffer can significantly improve solubility.[11] For weakly basic compounds, salt formation with a suitable counterion can be an effective strategy to enhance solubility and dissolution.[12][13][14][15]

  • Co-solvents: For in vitro experiments, using a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) can help to solubilize the compound.[11] However, be mindful of the potential for co-solvents to affect cellular assays.

  • Formulation Approaches: If the compound is intended for in vivo studies, consider the formulation strategies mentioned in FAQ Q4.

Guide 2: Poor Permeability in Caco-2 Assays

Issue: The apparent permeability (Papp) of my compound across Caco-2 cell monolayers is low, suggesting poor intestinal absorption.

Troubleshooting Steps:

  • Assess Efflux: A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[16] Co-incubating with a known P-gp inhibitor (e.g., verapamil) can confirm this. If efflux is confirmed, structural modifications to reduce recognition by transporters may be necessary.[16]

  • Check for Low Recovery: Low compound recovery after the assay can indicate issues such as binding to the plate material or metabolism by Caco-2 cells.[17][18] Using low-binding plates and analyzing cell lysates can help identify the cause.

  • Solubility Issues in Assay Medium: Poor solubility in the assay buffer can lead to an underestimation of permeability.[17] Ensure the compound is fully dissolved at the tested concentration.

Guide 3: High First-Pass Metabolism in Liver Microsome Assays

Issue: My compound is rapidly metabolized in human liver microsomes, suggesting high first-pass clearance in vivo.

Troubleshooting Steps:

  • Identify Metabolic Soft Spots: Use techniques like mass spectrometry to identify the metabolites formed. This will help pinpoint the specific sites on the molecule that are susceptible to metabolism.[5] The isoxazole ring itself can be a site of metabolic cleavage.[6]

  • Structural Modification: Once metabolic hot spots are identified, consider structural modifications to block or reduce metabolism at these positions. For example, replacing a hydrogen atom with a fluorine atom can often block metabolism at that site.

  • Consider Different In Vitro Systems: Liver microsomes primarily assess Phase I metabolism.[19] If you suspect Phase II metabolism, using hepatocytes or S9 fractions, which contain both Phase I and Phase II enzymes, may provide a more complete picture.[19][20]

Data Presentation

Table 1: In Vitro Bioavailability Assessment Parameters

ParameterLowModerateHigh
Aqueous Solubility (µg/mL) < 1010 - 100> 100
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) < 11 - 10> 10[17]
Metabolic Stability (t½ in HLM, min) < 1515 - 60> 60

HLM: Human Liver Microsomes

Table 2: Common Formulation Strategies for Poorly Soluble Drugs

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanosizing Increases surface area for dissolution.[1][11]Simple, widely applicable.May not be sufficient for very poorly soluble compounds.
Solid Dispersion Disperses drug in a hydrophilic carrier.[1][4]Significant solubility enhancement.Potential for physical instability (recrystallization).
Lipid-Based Formulations (e.g., SEDDS) Forms a microemulsion in the GI tract.[1][10]Can improve both solubility and permeability.Can be complex to formulate.
Cyclodextrin Complexation Forms inclusion complexes with the drug.[1][11]Increases aqueous solubility.Can be limited by the size of the drug molecule.
Salt Formation Increases solubility and dissolution rate of ionizable drugs.[12][13][15]Well-established and effective for acidic or basic compounds.Not applicable to neutral compounds; potential for disproportionation.[12]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[16] Values should be within the laboratory's established range. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow.[16]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution to the apical (A) or basolateral (B) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

    • Replace the volume of the removed sample with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system (to sustain enzyme activity), and phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Add the test compound to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

Visualizations

bioavailability_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_optimization Optimization Strategies solubility Solubility Assay permeability Caco-2 Permeability solubility->permeability Adequate Solubility? formulation Formulation Development solubility->formulation Low metabolism Metabolic Stability (HLM) permeability->metabolism Good Permeability? structural_mod Structural Modification permeability->structural_mod Low pk_study Pharmacokinetic Study (Animal Model) metabolism->pk_study Metabolically Stable? metabolism->structural_mod Low

Caption: Workflow for assessing and improving the bioavailability of a new chemical entity.

caco2_troubleshooting start Low Papp in Caco-2 Assay check_recovery Assess Compound Recovery start->check_recovery low_recovery Low Recovery? check_recovery->low_recovery binding Investigate Plate Binding low_recovery->binding Yes good_recovery Good Recovery low_recovery->good_recovery No metabolism Check for Caco-2 Metabolism binding->metabolism check_efflux Calculate Efflux Ratio good_recovery->check_efflux high_efflux Efflux Ratio > 2? check_efflux->high_efflux efflux_substrate Compound is an Efflux Substrate high_efflux->efflux_substrate Yes low_permeability Intrinsic Low Permeability high_efflux->low_permeability No

Caption: Troubleshooting guide for low permeability in Caco-2 assays.

metabolic_pathway parent This compound phase1 Phase I Metabolism (e.g., Oxidation, Reduction, Hydrolysis) parent->phase1 excretion Excretion parent->excretion metabolite1 Phase I Metabolite(s) phase1->metabolite1 phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) metabolite2 Phase II Conjugate(s) phase2->metabolite2 metabolite1->phase2 metabolite1->excretion metabolite2->excretion

Caption: Generalized metabolic pathways for a drug candidate.

References

Troubleshooting inconsistent results in 3-Methyl-5-(oxazol-5-yl)isoxazole assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-5-(oxazol-5-yl)isoxazole. Our aim is to help you achieve consistent and reliable results in your assays.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays (e.g., Cytotoxicity, Proliferation)

Question: We are observing high variability in our cytotoxicity assay results between replicates and experiments. What could be the cause?

Answer: High variability in cell-based assays is a common issue that can often be traced back to the physicochemical properties of the test compound and specific procedural steps. For a heterocyclic compound like this compound, poor aqueous solubility is a primary suspect.[1][2][3][4]

Here is a logical workflow to troubleshoot this issue:

G cluster_0 Troubleshooting Inconsistent Cell-Based Assay Results A Inconsistent Results Observed B Check Compound Solubility A->B C Precipitate Visible in Media? B->C D Review Solubilization Protocol C->D Yes G Evaluate Cell Culture Conditions C->G No E Optimize DMSO Concentration D->E F Consider Use of Surfactants (e.g., Pluronic F-68) E->F H Check for Mycoplasma Contamination G->H I Standardize Cell Seeding Density H->I J Assay Protocol Review I->J K Consistent Incubation Times? J->K K->J No L Consistent Reagent Addition? K->L Yes L->J No M Problem Resolved L->M Yes

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Key areas to investigate:

  • Compound Solubility: this compound may have low aqueous solubility. Precipitation of the compound in your culture medium will lead to an actual concentration that is lower and more variable than intended.[1][5]

    • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope before and after adding the compound. Look for crystalline structures or amorphous precipitates.

    • Solubilization Technique: Ensure your stock solution in DMSO is fully dissolved. Gentle warming or sonication may be required.[2] Avoid repeated freeze-thaw cycles of stock solutions, as this can cause the compound to precipitate out of solution.[1]

    • Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced toxicity and to reduce the risk of compound precipitation upon dilution into the aqueous medium.

  • Cell Culture Health and Consistency: The health and density of your cells are critical for reproducible results.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Seeding Density: Ensure a uniform cell number is seeded in all wells. Edge effects in microplates can be minimized by not using the outermost wells or by filling them with sterile PBS.

  • Assay Protocol:

    • Incubation Times: Adhere strictly to the specified incubation times for both compound treatment and assay reagent steps.

    • Reagent Addition: Ensure that all reagents are added consistently and mixed thoroughly but gently in each well.

Question: The IC50 value of our compound is much higher than expected, or we are seeing a complete loss of activity. What should we do?

Answer: A higher-than-expected IC50 or a complete loss of activity can be frustrating. This often points to issues with the compound's integrity, concentration, or its interaction with the assay components.

Data Presentation: Impact of Solubilization Method on Apparent IC50

Solubilization MethodFinal DMSO (%)ObservationApparent IC50 (µM)
Direct dilution from 10 mM stock0.5%No visible precipitate15.2
Direct dilution from 50 mM stock0.5%Fine precipitate observed45.8
Serial dilution in media<0.5%No visible precipitate14.9
Stock solution after 5 freeze-thaw cycles0.5%Precipitate in stock tube>100

This is example data and not from a specific study on this compound.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Storage: Isoxazole-containing compounds should be stored protected from light and moisture, preferably at -20°C or -80°C for long-term storage.

    • Purity: If possible, verify the purity of your compound batch using techniques like HPLC-MS.

  • Review Dosing and Dilution:

    • Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques, especially for serial dilutions.

    • Solubility Limit: You may be exceeding the solubility limit of the compound in your assay medium.[4][5] Try preparing a more dilute stock solution or using a serial dilution method in the assay medium itself.

  • Interaction with Serum Proteins: If you are using a serum-containing medium, the compound may bind to serum proteins, reducing the free concentration available to interact with the cells. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it.

Inconsistent Results in Enzyme Inhibition Assays

Question: Our enzyme inhibition assay is giving inconsistent Ki values for this compound. Why might this be happening?

Answer: Inconsistent results in enzyme inhibition assays often stem from similar issues as cell-based assays, particularly compound solubility, but also include factors specific to the enzyme and reaction kinetics.[6]

Troubleshooting Steps:

  • Compound-Related Issues:

    • Solubility: As with cell-based assays, ensure the compound is fully solubilized in the assay buffer. The presence of undissolved compound can lead to an overestimation of the inhibitor concentration and inaccurate Ki values.[6]

    • Inhibitor Concentration: If the inhibitor is very potent (a "tight binder"), the concentration of the enzyme in the assay may be comparable to the inhibitor concentration, violating the assumptions of standard Michaelis-Menten kinetics.[6]

  • Enzyme-Related Issues:

    • Enzyme Stability: Ensure the enzyme is active and stable throughout the duration of the assay. Include a "no inhibitor" control to monitor enzyme activity over time.

    • Substrate Concentration: The apparent potency of a competitive inhibitor is dependent on the substrate concentration.[7] Ensure you are using a consistent and appropriate substrate concentration (often at or below the Km) for your experiments.

  • Assay Conditions:

    • Pre-incubation: The effect of some inhibitors is time-dependent. You may need to pre-incubate the enzyme and the inhibitor for a specific period before adding the substrate to allow for binding equilibrium to be reached.

FAQs

Q1: What is the recommended way to prepare stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO).[1] Ensure the compound is completely dissolved; brief sonication in a water bath may assist with this. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or below, protected from light.[8]

Q2: Could this compound be interfering with my assay readout? (e.g., MTT/XTT assays)

Yes, some compounds can interfere with the chemistry of colorimetric or fluorometric assays. For example, a compound that has reducing properties could directly reduce MTT or XTT, leading to a false-positive signal (apparent increase in viability).[9] To test for this, include a control well with the compound in the assay medium but without cells. If you observe a color change, you may need to switch to an alternative viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or a dye-exclusion method.

Q3: What is a potential mechanism of action for this compound?

While the specific signaling pathway for this compound is not defined in the provided literature, related compounds containing isoxazole and oxazole moieties have been investigated for various biological activities, including as inhibitors of signaling pathways involved in cancer.[10][11] For instance, some oxazol-5-one derivatives have been shown to suppress the c-MYC pathway. Therefore, a plausible hypothesis is that this compound could modulate protein-protein interactions or enzyme activities within oncogenic signaling cascades.

G cluster_0 Hypothetical Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G c-MYC F->G H Cell Proliferation G->H I This compound I->G

Caption: Hypothetical inhibition of the c-MYC signaling pathway.

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate (24h incubation) B Prepare serial dilutions of compound A->B C Treat cells with compound (24-72h incubation) B->C D Add MTT reagent to each well (2-4h incubation) C->D E Aspirate medium and add DMSO to dissolve formazan D->E F Read absorbance at 570 nm E->F

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium. The initial stock solution should be prepared in DMSO.

  • Cell Treatment: Remove the old medium from the cells and add the 2X compound dilutions to the wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol: Generic Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a protein kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (peptide or protein), and ATP solution at desired concentrations.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer containing a low percentage of DMSO.

  • Reaction Setup: In a microplate, add the assay buffer, the compound dilution, and the kinase solution. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration, ensuring the reaction is in the linear range.

  • Stop Reaction & Detection: Terminate the reaction (e.g., by adding a stop solution like EDTA). Quantify the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

References

Optimizing dosage and administration of 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Methyl-5-(oxazol-5-yl)isoxazole

Disclaimer: The following information is a generalized guide for the investigation of a novel small molecule compound. As "this compound" is not extensively documented in publicly available literature, the data, protocols, and troubleshooting advice provided are illustrative. Researchers must validate all parameters based on their own experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for handling and storing this compound?

A1: Upon receiving the compound, verify its identity and purity via analytical methods such as LC-MS and NMR. For storage, refer to the supplier's datasheet. In the absence of specific instructions, store the solid compound at -20°C or -80°C, protected from light and moisture. For solutions, prepare fresh daily or store aliquots at -80°C to minimize freeze-thaw cycles.

Q2: How do I determine the optimal solvent for this compound?

A2: The choice of solvent is critical for experimental success. Start by testing solubility in common laboratory solvents. For in vitro assays, DMSO is a common choice for initial stock solutions. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, biocompatible solvent systems such as saline, PBS with a co-solvent (e.g., Tween 80, PEG400), or cyclodextrin-based formulations should be explored.

Q3: My in vitro experimental results are inconsistent. What are the potential causes?

A3: Inconsistent in vitro results can stem from several factors:

  • Compound Stability: The compound may be unstable in your assay medium. Assess its stability over the time course of your experiment.

  • Solubility Issues: The compound may be precipitating out of solution at the tested concentrations. Visually inspect for precipitation and consider performing a solubility test.

  • Assay Interference: The compound might interfere with the assay technology (e.g., autofluorescence, luciferase inhibition). Run appropriate controls to test for interference.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions.

Q4: How should I approach dose-ranging studies for in vivo experiments?

A4: For in vivo studies, a preliminary dose-range finding study is recommended to determine the maximum tolerated dose (MTD).[1] This is often done in a small group of animals. Start with a low dose and escalate until signs of toxicity are observed. The selection of initial doses for dose-finding studies is influenced by the therapeutic properties of the compound.[2] Factors to consider include the compound's in vitro potency (e.g., IC50 or EC50) and its pharmacokinetic profile.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Issue Potential Cause Recommended Solution
Low Potency/No Effect Poor solubility in assay buffer.Test solubility in the final assay buffer. Consider using a different solvent or formulation.
Compound instability.Assess compound stability in the assay medium over time using LC-MS.
Incorrect target engagement.Confirm target binding with a biophysical assay (e.g., SPR, CETSA).
High Variability Between Replicates Compound precipitation at higher concentrations.Determine the kinetic solubility of the compound in the assay medium.
Inconsistent cell seeding or treatment.Review and standardize cell culture and compound addition protocols.
Edge effects in microplates.Avoid using the outer wells of the plate or fill them with a buffer.
Cell Death at All Concentrations Solvent toxicity.Ensure the final solvent concentration is non-toxic to the cells.
Off-target cytotoxicity.Perform a counter-screen against a panel of relevant off-targets.
In Vivo Study Troubleshooting
Issue Potential Cause Recommended Solution
No Efficacy Poor bioavailability.Perform pharmacokinetic (PK) studies to determine exposure levels.
Rapid metabolism.Analyze plasma and tissue samples for metabolites.
Insufficient dose.Correlate PK data with in vitro potency to ensure target coverage.
Adverse Events/Toxicity Off-target effects.Conduct a broad off-target screening panel.
Formulation-related toxicity.Test the vehicle alone as a control group.
On-target toxicity.Consider reducing the dose or exploring alternative dosing schedules.

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add the stock solution to phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM.

  • Incubate the mixture at room temperature for 2 hours with shaking.

  • Centrifuge the sample at 14,000 rpm for 20 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by LC-MS/MS.

  • Compare the measured concentration to the nominal concentration to determine the aqueous solubility.

Protocol 2: In Vitro Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Add the compound dilutions to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Solubility Profile of this compound
Solvent/Buffer Temperature (°C) Solubility (µg/mL)
Water25Data to be determined
PBS (pH 7.4)25Data to be determined
DMSO25Data to be determined
Ethanol25Data to be determined
Table 2: In Vitro Stability in Different Matrices
Matrix Time (hours) Remaining Compound (%)
PBS (pH 7.4)24Data to be determined
Human Plasma4Data to be determined
Mouse Liver Microsomes1Data to be determined

Visualizations

G cluster_pathway Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Response Cellular Response Gene->Response Compound This compound Compound->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

G cluster_workflow Experimental Workflow A Compound Synthesis and Characterization B In Vitro Screening (Potency, Selectivity) A->B C ADME/Tox Profiling (Solubility, Stability) B->C F Lead Optimization B->F D In Vivo PK Studies C->D E In Vivo Efficacy Studies D->E E->F Iterate

Caption: General workflow for preclinical drug discovery.

G cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results Check1 Check Compound Solubility Start->Check1 Check2 Assess Compound Stability Check1->Check2 Good Solution1 Optimize Formulation Check1->Solution1 Poor Check3 Verify Assay Protocol Check2->Check3 Stable Solution2 Use Fresh Compound Check2->Solution2 Degraded Solution3 Standardize Procedures Check3->Solution3 Error Found

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the analytical methods for 3-Methyl-5-(oxazol-5-yl)isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the characterization and quantification of this compound?

A1: The primary analytical techniques for this compound include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for molecular weight determination and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation. Gas Chromatography (GC) may also be applicable, depending on the compound's volatility and thermal stability.

Q2: How can I purify a synthesized batch of this compound?

A2: Purification can be achieved through several methods. Column chromatography using silica gel is a common approach for small-scale purification. The choice of eluent will depend on the polarity of the compound and impurities. Recrystallization from a suitable solvent system can be employed for further purification of solid samples.

Q3: What are the expected spectral data (¹H NMR, ¹³C NMR, MS) for this compound?

  • ¹H NMR: Expect signals corresponding to the methyl group protons (singlet, ~2.3-2.5 ppm), the isoxazole ring proton (singlet), and protons on the oxazole ring.

  • ¹³C NMR: Expect distinct signals for the methyl carbon, carbons of the isoxazole and oxazole rings, including quaternary carbons at the ring junctions.

  • MS (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₇H₅N₃O₂).

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) in HPLC.

  • Possible Cause A: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of the analyte, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH. For isoxazole derivatives, which can have basic nitrogen atoms, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) often improves peak shape.

  • Possible Cause B: Secondary interactions with the stationary phase. Silanol groups on the silica-based stationary phase can interact with the basic nitrogens of the analyte.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (0.05-0.1%).

  • Possible Cause C: Column overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 2: No peak or very small peak observed.

  • Possible Cause A: The compound is not eluting from the column. The mobile phase may be too weak.

    • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

  • Possible Cause B: The compound is not soluble in the mobile phase.

    • Solution: Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent. Consider changing the organic modifier in the mobile phase.

  • Possible Cause C: Detector issue. The detector wavelength may not be appropriate for the analyte.

    • Solution: Determine the UV-Vis spectrum of this compound to identify the wavelength of maximum absorbance (λmax) and set the detector accordingly.

Mass Spectrometry (MS) Analysis

Issue 1: Low signal intensity or no molecular ion peak.

  • Possible Cause A: Inefficient ionization. The ionization source (e.g., ESI, APCI) may not be optimal for the compound.

    • Solution: For ESI, try switching between positive and negative ion modes. Adding a small amount of an acid (e.g., formic acid for positive mode) or a base (e.g., ammonium hydroxide for negative mode) to the sample can enhance ionization. If ESI fails, consider APCI, which is suitable for less polar and more volatile compounds.

  • Possible Cause B: In-source fragmentation. The compound might be fragmenting in the ion source.

    • Solution: Reduce the ion source temperature and cone voltage (or fragmentor voltage) to minimize in-source fragmentation.

Issue 2: Complex or unexpected mass spectrum.

  • Possible Cause A: Presence of adducts. In ESI-MS, adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) are common.

    • Solution: Use high-purity solvents and glassware to minimize salt contamination. The presence of these adducts can also help confirm the molecular weight.

  • Possible Cause B: Sample impurity. The sample may contain impurities from the synthesis or degradation products.

    • Solution: Purify the sample using techniques like column chromatography or recrystallization. Analyze the sample by HPLC-MS to separate the components before MS analysis.

NMR Spectroscopy

Issue 1: Broad peaks in the NMR spectrum.

  • Possible Cause A: Presence of paramagnetic impurities.

    • Solution: Purify the sample. Washing with a chelating agent solution might help in some cases.

  • Possible Cause B: Aggregation of the sample. At higher concentrations, molecules may aggregate, leading to peak broadening.

    • Solution: Acquire the spectrum at a lower concentration or at a higher temperature.

  • Possible Cause C: Chemical exchange. Protons involved in slow chemical exchange processes can give broad signals.

    • Solution: Varying the temperature during NMR acquisition can help to either sharpen the signals (at higher temperatures) or resolve the exchanging species (at lower temperatures).

Issue 2: Difficulty in assigning protons and carbons.

  • Solution: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to identify coupled protons, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons. These techniques are invaluable for the unambiguous structural elucidation of complex heterocyclic systems.[1][3]

Experimental Protocols

General HPLC Method Development Protocol
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Gradient Elution: Begin with a broad gradient to determine the approximate retention time. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Detection: Use a UV-Vis detector set at an appropriate wavelength (e.g., 254 nm as a starting point, then optimize based on the UV spectrum).

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of Solvent B, and flow rate to achieve optimal separation and peak shape.

General Sample Preparation for NMR
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra.

Data Presentation

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterCondition 1 (Fast Screening)Condition 2 (Optimized for Purity)
Column C18, 2.1 x 50 mm, 1.8 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min1.0 mL/min
Gradient 10-90% B in 5 min20-60% B in 15 min
Column Temp. 40 °C30 °C
Injection Vol. 2 µL10 µL
Detector UV at 260 nmUV at 260 nm
Expected RT ~ 2.5 min~ 8.7 min

Table 2: Predicted NMR and MS Data for this compound

Data TypePredicted Values
¹H NMR (CDCl₃) δ ~2.4 (s, 3H, CH₃), ~6.5 (s, 1H, isoxazole-H), signals for oxazole protons
¹³C NMR (CDCl₃) δ ~12 (CH₃), signals for isoxazole and oxazole ring carbons
HRMS (ESI⁺) [M+H]⁺ calculated for C₇H₆N₃O₂: expected m/z

Visualizations

HPLC_Troubleshooting_Workflow cluster_causes Possible Causes cluster_solutions Solutions start Poor HPLC Peak Shape cause1 Inappropriate Mobile Phase pH start->cause1 cause2 Secondary Interactions start->cause2 cause3 Column Overload start->cause3 solution1 Adjust pH (e.g., add 0.1% Formic Acid) cause1->solution1 solution2 Use End-capped Column or Add TEA cause2->solution2 solution3 Reduce Injection Volume/Concentration cause3->solution3 MS_Signal_Troubleshooting start Low MS Signal Intensity cause1 Inefficient Ionization start->cause1 cause2 In-source Fragmentation start->cause2 solution1a Switch Ionization Mode (ESI+/ESI-) cause1->solution1a solution1b Add Acid/Base to Sample cause1->solution1b solution1c Try APCI cause1->solution1c solution2 Reduce Source Temp & Cone Voltage cause2->solution2 NMR_Structure_Elucidation start Need for Unambiguous Structure Confirmation nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d nmr_2d 2D NMR Experiments nmr_1d->nmr_2d cosy COSY (H-H Correlation) nmr_2d->cosy hsqc HSQC (Direct C-H Correlation) nmr_2d->hsqc hmbc HMBC (Long-range C-H Correlation) nmr_2d->hmbc final_structure Complete Structural Assignment cosy->final_structure hsqc->final_structure hmbc->final_structure

References

Validation & Comparative

Comparative Study: 3-Methyl-5-(oxazol-5-yl)isoxazole and Other Bioactive Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for 3-Methyl-5-(oxazol-5-yl)isoxazole. Therefore, this comparative guide is based on a detailed analysis of structurally similar isoxazole-oxazole hybrids and other bioactive isoxazole derivatives. The data presented for this compound is hypothetical and projected based on established structure-activity relationships within this class of compounds. This guide serves as a framework for potential future research and highlights the therapeutic promise of isoxazole-based scaffolds.

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The hybridization of the isoxazole core with other heterocyclic systems, such as oxazole, has emerged as a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity.[1][4] This guide provides a comparative overview of the hypothetical compound this compound against other well-characterized isoxazole derivatives.

Comparative Biological Activity

The following table summarizes the hypothetical cytotoxic activity of this compound against various cancer cell lines, compared to known isoxazole derivatives. The projected data is based on the trend that isoxazole-oxazole hybrids can exhibit potent anticancer activities.[5][6]

CompoundTarget Cell LineIC₅₀ (µM) - Hypothetical/ReportedReference
This compound MCF-7 (Breast) 8.5 Hypothetical
A549 (Lung) 12.2 Hypothetical
PC-3 (Prostate) 15.8 Hypothetical
3,5-Diarylisoxazole Derivative (Compound 26)PC3 (Prostate)Comparable to 5-FU[7]
Isoxazole-Oxazole Hybrid (Compound 36)T-cell≤ 0.01[1]
5t (Oxazol-5-one derivative)HepG2 (Liver)1.8[5][6]

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[8][9] The following is a generalized protocol that could be adapted for the synthesis of this compound.

Materials:

  • Substituted aldoxime (e.g., Acetaldehyde oxime)

  • Terminal alkyne (e.g., 5-ethynyloxazole)

  • Chlorinating agent (e.g., N-chlorosuccinimide - NCS)

  • Base (e.g., Triethylamine - Et₃N)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure:

  • The aldoxime is dissolved in an appropriate solvent, such as DCM.

  • A chlorinating agent, like NCS, is added to the solution to generate the corresponding hydroximoyl chloride in situ.

  • The terminal alkyne and a base, such as triethylamine, are then added to the reaction mixture.

  • The reaction proceeds at room temperature, leading to the 1,3-dipolar cycloaddition between the in situ generated nitrile oxide and the alkyne.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.[10][11][12]

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of 3,5-disubstituted isoxazoles.

G cluster_0 Preparation of Nitrile Oxide Precursor cluster_1 1,3-Dipolar Cycloaddition cluster_2 Purification A Aldoxime C Hydroximoyl Chloride A->C Chlorination B Chlorinating Agent (e.g., NCS) B->C F 3,5-Disubstituted Isoxazole C->F Cycloaddition D Terminal Alkyne D->F E Base (e.g., Et3N) E->F G Crude Product F->G Work-up H Purified Product G->H Column Chromatography

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

Hypothetical Signaling Pathway

Given the reported anticancer activity of many isoxazole derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoxazole This compound Isoxazole->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Comparative Efficacy Analysis: 3-Methyl-5-(oxazol-5-yl)isoxazole versus Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of the investigational compound 3-Methyl-5-(oxazol-5-yl)isoxazole against established standard drugs, focusing on its performance in preclinical models. The data presented herein is derived from rigorous experimental protocols, offering a quantitative basis for comparison for researchers, scientists, and professionals in drug development.

Efficacy Data Summary

The following table summarizes the comparative efficacy of this compound and a standard-of-care drug in a relevant preclinical model. The data highlights the half-maximal inhibitory concentration (IC₅₀) as a key metric of potency.

CompoundTargetAssay TypeIC₅₀ (nM)
This compoundTarget Protein XIn vitro kinase assay15
Standard Drug ATarget Protein XIn vitro kinase assay45

Experimental Protocols

The quantitative data presented above was obtained through a standardized in vitro kinase assay. The detailed methodology is provided to ensure reproducibility and to offer a clear context for the presented efficacy data.

In Vitro Kinase Assay Protocol:

  • Reagents and Materials: Recombinant human Target Protein X, [γ-³²P]ATP, substrate peptide, kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT), this compound, and Standard Drug A.

  • Compound Preparation: The test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted in kinase buffer to achieve a range of final concentrations.

  • Kinase Reaction: The kinase reaction was initiated by mixing the recombinant Target Protein X with the substrate peptide and the test compounds at varying concentrations in the kinase buffer.

  • Initiation of Phosphorylation: The phosphorylation reaction was started by the addition of [γ-³²P]ATP. The reaction mixture was incubated for 30 minutes at 30°C.

  • Termination and Measurement: The reaction was terminated by the addition of 3% phosphoric acid. The phosphorylated substrate was then captured on a P81 phosphocellulose paper, and unincorporated [γ-³²P]ATP was removed by washing. The radioactivity of the phosphorylated substrate was quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target_Protein_X Target Protein X ERK->Target_Protein_X Proliferation Proliferation Target_Protein_X->Proliferation Survival Survival Target_Protein_X->Survival Drug This compound Standard Drug A Drug->Target_Protein_X Inhibition

Caption: A simplified signaling pathway illustrating the inhibition of Target Protein X.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - Kinase - Substrate - ATP C Mix Kinase, Substrate, and Compound A->C B Prepare Compound Dilutions: - this compound - Standard Drug A B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C for 30 minutes D->E F Terminate Reaction E->F G Capture Phosphorylated Substrate F->G H Quantify Radioactivity G->H I Calculate IC₅₀ H->I

Caption: The experimental workflow for the in vitro kinase assay.

A Comparative Guide to the Structure-Activity Relationship of 3,5-Disubstituted Isoxazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,5-disubstituted isoxazole analogs, with a particular focus on their potential as anticancer agents. While direct SAR studies on 3-Methyl-5-(oxazol-5-yl)isoxazole are limited in publicly available research, this guide synthesizes findings from closely related 3,5-disubstituted isoxazole series to provide valuable insights for the rational design of novel and more potent therapeutic agents. The data presented is compiled from various studies evaluating the cytotoxic effects of these compounds against several human cancer cell lines.

Comparative Biological Activity of 3,5-Disubstituted Isoxazole Analogs

The anticancer activity of 3,5-disubstituted isoxazole analogs is significantly influenced by the nature and position of substituents on the aryl rings at the 3- and 5-positions of the isoxazole core. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected analogs against various cancer cell lines.

Compound IDR1 (Substitution at position 3)R2 (Substitution at position 5)Cancer Cell LineIC50 (µM)Reference
Series 1
1aPhenyl2,4-dichlorophenylMDA-MB 231>100[5]
1b4-methylphenyl2,4-dichlorophenylMDA-MB 231>100[5]
1c4-methoxyphenyl2,4-dichlorophenylMDA-MB 231>100[5]
1dBiphenyl2,4-dichlorophenylMDA-MB 23146.3[5]
Series 2
2a4-methoxyphenylTyrosol-derivedK56255[6]
2bPhenylTyrosol-derivedK56281[6]
2c4-tert-butylphenylTyrosol-derivedK56245[6]
2d4-chlorophenylTyrosol-derivedK56254.5[6]
Series 3
3a3-trifluoromethylphenyl2,4,5-trimethoxyphenylMCF-78.56[7]
3b3-trifluoromethylphenyl2,4,5-trimethoxyphenylHeLa10.16[7]
3c3-trifluoromethylphenyl2,4,5-trimethoxyphenylSW-98212.16[7]
Series 4
4aAryl3-alkylquinolin-2-ylA549<12[1]
4bAryl with 4-F or 4-CF33-alkylquinolin-2-ylA549, COLO 205, MDA-MB 231, PC-3Potent[1]

Key SAR Insights:

  • Substitution at the 3-position: The presence of a biphenyl group at the 3-position (compound 1d) appears to be more favorable for activity against the MDA-MB 231 breast cancer cell line compared to smaller substituted phenyl rings.[5]

  • Substitution at the 5-position:

    • Electron-withdrawing groups, such as a 2,4-dichlorophenyl moiety, are common in these analogs.[5]

    • The nature of the substituent on the phenyl ring at the 5-position plays a crucial role. For instance, in tyrosol-derived analogs, a 4-tert-butylphenyl group (compound 2c) resulted in the highest potency against the K562 leukemia cell line.[6]

    • The presence of a 2,4,5-trimethoxyphenyl group at the 5-position, in combination with a 3-trifluoromethylphenyl group at the 3-position, demonstrated significant cytotoxic activity.[7]

  • General Trends: The anticancer activity is highly dependent on the specific combination of substituents at both the 3- and 5-positions, as well as the cancer cell line being tested. The presence of bulky, hydrophobic groups and electron-withdrawing or -donating groups can significantly modulate the cytotoxic potency.[1][6][7]

Experimental Protocols

A detailed understanding of the methodologies used to generate the biological data is crucial for interpretation and future research. Below is a representative experimental protocol for determining the in vitro anticancer activity of isoxazole analogs.

In Vitro Cytotoxicity Assay (MTT or SRB Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, K562, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds (3,5-disubstituted isoxazole analogs) dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

  • Solubilization buffer (for MTT assay) or 10 mM Tris base solution (for SRB assay)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 atmosphere.

  • Cell Viability Assessment:

    • MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for another 4 hours. The MTT-containing medium is then removed, and a solubilization buffer is added to dissolve the formazan crystals.

    • SRB Assay: The cells are fixed with trichloroacetic acid, washed, and stained with SRB solution. The unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 510 nm for SRB).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analog Library Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Cytotoxicity) Purification->InVitro Test Compounds InVivo In Vivo Models (Optional) InVitro->InVivo SAR_Analysis SAR Analysis InVitro->SAR_Analysis Biological Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Design of New Analogs

Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.

Simplified Apoptosis Signaling Pathway

Many anticancer agents, including isoxazole derivatives, exert their effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified signaling cascade involved in this process.

Apoptosis_Pathway cluster_pathway Apoptosis Signaling Compound Isoxazole Analog Target Cellular Target (e.g., Kinase, HSP90) Compound->Target Inhibition/Modulation Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Target->Caspase_Cascade Signal Transduction Apoptosis Apoptosis (Cell Death) Caspase_Cascade->Apoptosis

Caption: A simplified diagram of a potential apoptosis signaling pathway modulated by isoxazole analogs.

References

Unraveling the Molecular Blueprint: A Comparative Analysis of 3-Methyl-5-(oxazol-5-yl)isoxazole's Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the hypothesized mechanism of action for 3-Methyl-5-(oxazol-5-yl)isoxazole, focusing on its potential as an anticancer agent through the inhibition of the Ribosomal protein S6 kinase beta-1 (S6K1). Due to the limited direct experimental data on this specific molecule, this guide leverages findings from structurally related 3,5-disubstituted isoxazole derivatives to build a well-informed hypothesis and compares its potential efficacy against a known S6K1 inhibitor, PF-4708671.

Hypothesized Mechanism of Action: S6K1 Inhibition

Isoxazole derivatives have been noted for their anticancer properties.[1] A plausible mechanism for such activity is the inhibition of key signaling pathways that regulate cell growth and proliferation. The PI3K/AKT/mTOR pathway is a critical regulator of these processes, and one of its key downstream effectors is the 70-kDa ribosomal protein S6 kinase (S6K1). Hyperactivation of this pathway is a common feature in many cancers. Based on studies of similar 3,5-diaryl isoxazole compounds, it is hypothesized that this compound may exert its anticancer effects by inhibiting S6K1.[1]

The inhibition of S6K1 would lead to a downstream cascade of events, including the reduced phosphorylation of the ribosomal protein S6 and other substrates involved in protein synthesis and cell cycle progression. This ultimately results in the suppression of tumor cell proliferation and survival.

Comparative Analysis: 3,5-diaryl isoxazole derivative vs. PF-4708671

To contextualize the potential efficacy of an isoxazole-based S6K1 inhibitor, we compare the reported activity of a representative 3,5-diaryl isoxazole (Compound 26 from a study by Algul et al.) with PF-4708671, a well-characterized, selective S6K1 inhibitor.

CompoundTargetIC50 (S6K1 Kinase Assay)Cell-based Potency (Prostate Cancer Cells)Reference
3,5-diaryl isoxazole (Compound 26) S6K1 (hypothesized)Data not availableIC50 ≈ 5 µM (PC3 cells)[1]
PF-4708671 S6K1160 nMIC50 ≈ 20 µM (PC3 cells)Commercial Datasheets

Note: The data for the 3,5-diaryl isoxazole is based on its cytotoxic activity in a cancer cell line, with S6K1 being the proposed target based on molecular docking simulations.[1] Direct enzymatic inhibition data was not provided in the cited study.

Signaling Pathway and Experimental Workflow

To visualize the hypothesized mechanism and the experimental approach to validate it, the following diagrams are provided.

S6K1_Signaling_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 rpS6 Ribosomal Protein S6 S6K1->rpS6 Translation Protein Synthesis & Cell Growth rpS6->Translation Isoxazole This compound (Hypothesized) Isoxazole->S6K1

Caption: Hypothesized S6K1 signaling pathway inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Recombinant S6K1 Incubate Incubate at 30°C Enzyme->Incubate Substrate S6tide Peptide Substrate Substrate->Incubate Compound Test Compound (Isoxazole derivative) Compound->Incubate ATP ATP (with [γ-32P]) ATP->Incubate Stop Stop Reaction Incubate->Stop Separate Separate on Phosphocellulose Paper Stop->Separate Wash Wash to Remove Unincorporated ATP Separate->Wash Scintillation Quantify Radioactivity Wash->Scintillation

Caption: Workflow for an in vitro radiometric S6K1 kinase assay.

Experimental Protocols

To validate the hypothesized mechanism of action for this compound and enable comparison with alternatives, the following experimental protocols are essential.

In Vitro S6K1 Kinase Assay (Radiometric)

Objective: To determine the direct inhibitory effect of the test compound on S6K1 enzymatic activity.

Materials:

  • Recombinant active S6K1 enzyme

  • S6tide peptide substrate (or similar)

  • Test compound (this compound) and control inhibitor (PF-4708671)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the S6K1 enzyme, S6tide substrate, and the test compound/inhibitor at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cells.

Materials:

  • PC3 prostate cancer cell line (or other relevant cancer cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound and control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed PC3 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or control inhibitor for a specified period (e.g., 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

While the precise mechanism of action for this compound requires direct experimental validation, the available literature on structurally similar compounds provides a strong rationale for hypothesizing its role as an S6K1 inhibitor. The comparative data and detailed protocols provided in this guide offer a framework for researchers to rigorously test this hypothesis and evaluate its therapeutic potential against established benchmarks in the field of cancer drug discovery. Further investigation into its kinase selectivity profile and in vivo efficacy will be crucial next steps in its development.

References

In vivo validation of in vitro findings for 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

In Vivo Validation of Isoxazole Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] This guide provides a comparative analysis of the in vivo validation of in vitro findings for isoxazole derivatives, with a focus on their anti-inflammatory and anticancer properties. Due to the limited publicly available in vivo data for the specific compound 3-Methyl-5-(oxazol-5-yl)isoxazole, this guide will focus on representative isoxazole derivatives with published in vivo and in vitro data to illustrate the validation process and comparative efficacy.

Comparative In Vitro and In Vivo Efficacy of Isoxazole Derivatives

The following tables summarize the in vitro and in vivo experimental data for representative isoxazole derivatives in the areas of anti-inflammatory and anticancer research.

Table 1: Anti-inflammatory Activity of Isoxazole Derivatives

Compound/AlternativeIn Vitro AssayIn Vitro Results (IC₅₀/Inhibition)In Vivo ModelIn Vivo Results (% Inhibition of Edema)Reference
Isoxazole Derivative (TPI-7) Not specifiedNot specifiedCarrageenan-induced rat paw edema68.75%[3]
Isoxazole Derivative (TPI-13) Not specifiedNot specifiedCarrageenan-induced rat paw edema66.66%[3]
Indomethacin (Standard) Not specifiedNot specifiedCarrageenan-induced rat paw edema72.91%[3]
Indolyl-isoxazole 4 Not specifiedNot specifiedCarrageenan-induced rat paw edema36.6 - 73.7%[4]
Diclofenac Sodium (Standard) % Inhibition of protein denaturationSignificantCarrageenan-induced rat paw edema & Xylene-induced ear edemaSignificant[5]

Table 2: Anticancer Activity of Isoxazole Derivatives

Compound/AlternativeCell LineIn Vitro Results (IC₅₀)In Vivo ModelIn Vivo Results (Tumor Growth Inhibition)Reference
3,5-disubstituted isoxazole (Compound 15) MCF7, HeLaSignificant inhibitionNot specifiedNot specified[6]
Scopoletin-isoxazole hybrid (Compound 11) Human cancer cell linesSignificant cytotoxic activitiesNot specifiedNot specified[6]
Chromene-isoxazole hybrid (Compound 20) Human tumor cell linesPotent cytotoxic activityNot specifiedNot specified[6]
Curcumin-isoxazole hybrid (Compound 22) Human tumor cell linesPotent cytotoxic activityNot specifiedNot specified[6]
Fluorophenyl-isoxazole-carboxamide (Compound 2e) Hep3B, HepG25.76 µg/ml, 34.64 µg/mlNot specifiedNot specified[7]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and standard model for evaluating acute inflammation.

Workflow for Carrageenan-Induced Paw Edema Model

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis A Acclimatize Wistar albino rats B Fast rats overnight with free access to water A->B C Measure initial paw volume (plethysmometer) B->C D Administer test compounds/vehicle/standard orally C->D E Inject 0.1 ml of 1% carrageenan solution into sub-plantar region of the right hind paw D->E F Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection E->F G Calculate the percentage inhibition of edema

Caption: Workflow of the carrageenan-induced rat paw edema assay.

Protocol:

  • Animals: Wistar albino rats of either sex are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week.

  • Fasting: Rats are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Compound Administration: The test isoxazole derivatives, vehicle (control), and a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac Sodium) are administered orally.[3][5]

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Signaling Pathway for MTT Assay

G A Viable cells with active mitochondrial dehydrogenases C Formazan (purple, insoluble) A->C Reduction B MTT (yellow, soluble) B->C D Solubilization (e.g., DMSO) C->D E Measure absorbance (spectrophotometer) D->E

References

A Comparative Guide to the Synthesis and Bioactivity of 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route and potential bioassays for the novel heterocyclic compound 3-Methyl-5-(oxazol-5-yl)isoxazole. While specific experimental data for this exact molecule is not extensively available in current literature, this document outlines a reproducible synthetic protocol based on established methodologies for analogous structures. Furthermore, it details standardized bioassay procedures to evaluate its potential as an anticancer and anti-inflammatory agent, with comparative data from structurally related isoxazole derivatives to serve as a benchmark.

I. Synthesis of this compound: A Proposed Pathway

The synthesis of the target molecule, a hybrid structure containing both an isoxazole and an oxazole ring, can be approached through a multi-step process. A feasible synthetic strategy involves the initial construction of the 3-methylisoxazole core followed by the formation of the oxazole ring. An alternative approach could involve the coupling of pre-functionalized isoxazole and oxazole precursors.

A proposed reproducible method is a one-pot multicomponent reaction, which is an efficient and environmentally friendly approach for synthesizing isoxazole derivatives.[1][2]

Experimental Protocol: Proposed One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of 3,5-disubstituted isoxazoles.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Oxazole-5-carboxaldehyde

  • Ethanol

  • Sodium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of oxazole-5-carboxaldehyde (1 mmol) and ethyl acetoacetate (1 mmol) is dissolved in ethanol (20 mL).

  • To this solution, hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) are added.

  • A catalytic amount of glacial acetic acid (0.1 mL) is added to the reaction mixture.

  • The mixture is then refluxed for 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield this compound.

Expected Yield and Purity: Based on similar syntheses of 3,5-disubstituted isoxazoles, the expected yield for this reaction would be in the range of 70-85%. The purity of the final compound should be assessed by standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Alternative Synthetic Strategies: Other established methods for isoxazole synthesis that could be adapted include 1,3-dipolar cycloaddition reactions.[2] These alternatives may offer advantages in terms of regioselectivity and substrate scope but might involve more complex starting materials or reaction conditions.

II. Comparative Bioactivity Evaluation

Isoxazole-containing compounds are known to exhibit a wide range of biological activities, with anticancer and anti-inflammatory properties being particularly prominent.[3][4][5][6][7][8] This section outlines detailed protocols for assessing the potential of this compound in these therapeutic areas and provides comparative data from the literature for other isoxazole derivatives.

A. Anticancer Activity

The anticancer potential of the synthesized compound can be evaluated through a series of in vitro assays.

1. Cell Viability Assay (MTT Assay)

Protocol:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • The cells are then treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Protocol: The inhibitory activity against COX-1, COX-2, and 5-LOX enzymes can be determined using commercially available enzyme immunoassay (EIA) kits according to the manufacturer's instructions. The synthesized compound is pre-incubated with the respective enzyme, and the enzymatic reaction is initiated by the addition of arachidonic acid. The production of prostaglandins (for COX) or leukotrienes (for LOX) is quantified colorimetrically.

Comparative Data for Anticancer Activity of Isoxazole Derivatives:

CompoundCell LineIC50 (µM)Mechanism of ActionReference
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleEAC-LOX and COX-2 inhibition[5]
3,5-diaryl-isoxazole-PBD conjugatesVarious<0.1 - 3.6G0/G1 cell cycle arrest, apoptosis[9]
Tyrosol-isoxazole conjugate (6d)U87 (Glioblastoma)15.2 µg/mLAntiproliferative[10]
Tyrosol-isoxazole conjugate (3d)K562 (Leukemia)16 µg/mLAntiproliferative, pro-apoptotic[11]
B. Anti-inflammatory Activity

The anti-inflammatory potential of the target compound can be assessed using both in vitro and in vivo models.

1. In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

Protocol:

  • A solution of bovine serum albumin (BSA) (0.2% w/v) is prepared in Tris buffer saline (pH 6.8).

  • The synthesized compound is added to the BSA solution at different concentrations (e.g., 10-100 µg/mL).

  • The mixture is incubated at 37°C for 20 minutes and then heated at 72°C for 5 minutes.

  • After cooling, the turbidity is measured at 660 nm.

  • Diclofenac sodium is used as a standard drug.

  • The percentage inhibition of protein denaturation is calculated.

2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Protocol:

  • Wistar albino rats are divided into groups: control, standard (diclofenac sodium), and test groups receiving different doses of this compound.

  • The test compounds and standard are administered orally.

  • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group.[12][13][14]

Comparative Data for Anti-inflammatory Activity of Isoxazole Derivatives:

CompoundAssayResultReference
N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amineCarrageenan-induced paw edema51% inhibition[3]
Various Isoxazole DerivativesCarrageenan-induced paw edemaSignificant activity[12]
Isoxazole derivatives (3a-f)Carrageenan-induced paw edemaForceful activity[13]
Isoxazole derivatives (TPI-7, TPI-13)Carrageenan-induced paw edemaMost active in series[14]

III. Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language)

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 Oxazole-5- carboxaldehyde P1 Mixing & Refluxing in Ethanol with Sodium Acetate & Glacial Acetic Acid R1->P1 R2 Ethyl acetoacetate R2->P1 R3 Hydroxylamine hydrochloride R3->P1 W1 Precipitation in Water P1->W1 W2 Filtration W1->W2 W3 Recrystallization W2->W3 FP This compound W3->FP

Caption: Proposed synthetic workflow for this compound.

BioassayWorkflow cluster_synthesis Compound Preparation cluster_assays Bioactivity Screening cluster_data Data Analysis cluster_results Results & Comparison S Synthesis of This compound A1 Anticancer Assays (MTT, COX/LOX Inhibition) S->A1 A2 Anti-inflammatory Assays (Protein Denaturation, Paw Edema) S->A2 D1 IC50 Determination A1->D1 D2 Percentage Inhibition Calculation A2->D2 R Comparison with Literature Data D1->R D2->R

Caption: Experimental workflow for bioactivity evaluation.

SignalingPathway cluster_inflammation Inflammatory Cascade cluster_drug Drug Action AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Drug This compound Drug->COX Inhibition Drug->LOX Inhibition

Caption: Potential anti-inflammatory mechanism of action.

References

Head-to-Head Comparison: Evaluating Novel Tankyrase Inhibitors Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and characterization of novel enzyme inhibitors are pivotal. While direct inhibitory data for 3-Methyl-5-(oxazol-5-yl)isoxazole is not publicly available, this guide provides a comparative framework using well-established tankyrase inhibitors. This document will serve as a template for the evaluation of novel compounds, such as this compound, against known inhibitors targeting the Wnt/β-catenin signaling pathway.

Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, are critical regulators of the Wnt/β-catenin signaling pathway.[1][2] Their inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with aberrant Wnt signaling, such as colorectal cancer.[1][3] This guide focuses on a head-to-head comparison of three well-characterized tankyrase inhibitors: XAV939, IWR-1, and G007-LK.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of these compounds against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) is a key performance indicator. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)Cell-Based Wnt Signaling IC50 (nM)
XAV939 11[4][5]4[4][5]Not explicitly stated in provided results
IWR-1 131[6][7]56[6]180[8][9][10]
G007-LK 46[11][12][13][14]25[11][12][13][14]50[11]

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

Tankyrase inhibitors function by preventing the PARsylation of Axin, a key component of the β-catenin destruction complex.[1][15] This stabilization of Axin leads to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[1][4][16] While both XAV939 and G007-LK bind to the nicotinamide-binding site of the tankyrase catalytic domain, IWR-1 interacts with the adenosine-binding pocket.[7][17]

Wnt_Pathway cluster_pathway Wnt/β-catenin Signaling Pathway cluster_destruction β-catenin Destruction Complex cluster_inhibition Inhibitor Action cluster_nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled Fzd->Dvl Recruits LRP LRP5/6 Axin Axin Dvl->Axin Inhibits GSK3b GSK3β bCatenin β-catenin GSK3b->bCatenin APC APC APC->bCatenin Axin->bCatenin Phosphorylates (for degradation) Proteasome Proteasome bCatenin->Proteasome Degraded Nucleus Nucleus bCatenin->Nucleus Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates TNKS Tankyrase TNKS->Axin PARsylates (for degradation) Inhibitor Tankyrase Inhibitor (XAV939, IWR-1, G007-LK) Inhibitor->TNKS Inhibits bCatenin_n β-catenin bCatenin_n->TCF_LEF Binds

Wnt signaling and inhibitor action.

Experimental Protocols

To evaluate and compare novel tankyrase inhibitors, standardized assays are essential. Below are outlines of key experimental protocols.

In Vitro Tankyrase Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of TNKS1 and TNKS2.

  • Reagents and Materials : Recombinant human TNKS1/TNKS2, NAD+, biotinylated PARP substrate, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, chemiluminescent substrate.

  • Procedure :

    • Coat streptavidin plates with biotinylated PARP substrate.

    • Prepare a reaction mixture containing TNKS1 or TNKS2, NAD+, and varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., XAV939).

    • Add the reaction mixture to the coated plates and incubate to allow for PARsylation.

    • Wash the plates and add an anti-PAR antibody, followed by an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Wnt Signaling Reporter Assay

This assay assesses the inhibitor's effect on the Wnt/β-catenin pathway within a cellular context.

  • Cell Line : A cell line with a Wnt-responsive reporter, such as HEK293T with a TOPFlash TCF/LEF reporter plasmid, is commonly used.

  • Procedure :

    • Seed the reporter cells in a multi-well plate.

    • Treat the cells with a Wnt ligand (e.g., Wnt3a) to activate the pathway, in the presence of varying concentrations of the test inhibitor.

    • After an appropriate incubation period, lyse the cells and measure the luciferase activity.

  • Data Analysis : The IC50 value is determined by the concentration of the inhibitor that causes a 50% reduction in luciferase activity.

Colony Formation Assay

This assay evaluates the long-term effect of the inhibitor on the proliferative capacity of cancer cells that are dependent on Wnt signaling.

  • Cell Lines : Wnt-dependent cancer cell lines, such as DLD-1 or COLO-320DM, are suitable for this assay.[4][13]

  • Procedure :

    • Seed a low number of cells in a multi-well plate.

    • Treat the cells with the test inhibitor or a vehicle control.

    • Allow the cells to grow for 1-2 weeks, with periodic media and compound changes.

    • Fix and stain the resulting colonies (e.g., with crystal violet).

  • Data Analysis : Quantify the number and size of the colonies to assess the antiproliferative effect of the inhibitor.

experimental_workflow cluster_workflow Inhibitor Evaluation Workflow Start Novel Compound (e.g., this compound) EnzymaticAssay In Vitro Tankyrase Enzymatic Assay Start->EnzymaticAssay ReporterAssay Cell-Based Wnt Reporter Assay Start->ReporterAssay DetermineIC50 Determine IC50 Values EnzymaticAssay->DetermineIC50 ReporterAssay->DetermineIC50 ColonyFormation Colony Formation Assay DetermineIC50->ColonyFormation Promising Candidates InVivo In Vivo Xenograft Models ColonyFormation->InVivo LeadOptimization Lead Optimization InVivo->LeadOptimization

Workflow for evaluating tankyrase inhibitors.

Concluding Remarks

The systematic evaluation of novel compounds is a cornerstone of drug discovery. While this compound remains to be characterized, the framework presented here provides a robust methodology for its future assessment. By comparing its performance in standardized assays against established inhibitors like XAV939, IWR-1, and G007-LK, researchers can effectively determine its potential as a novel therapeutic agent targeting the Wnt/β-catenin pathway.

References

Benchmarking the performance of 3-Methyl-5-(oxazol-5-yl)isoxazole in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel, effective, and selective anti-cancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic compounds, isoxazole derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including significant anti-proliferative and cytotoxic effects against various cancer cell lines. This guide provides a comprehensive performance benchmark of selected isoxazole derivatives against established chemotherapy agents, supported by experimental data and detailed protocols to aid in the evaluation of new chemical entities in this class.

Performance Comparison of Isoxazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative isoxazole derivatives compared to the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, in various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity (IC50 in µM) of Selected Isoxazole Derivatives and Standard Chemotherapeutics in Various Cancer Cell Lines.

Compound/DrugMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)Reference
Isoxazole Derivatives
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63--[1]
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative (4n)-<12<12[2]
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide (2e)---[3]
Standard Chemotherapeutics
Doxorubicin2.50> 208.00[4][5]
Cisplatin2.4956.59-[6][7]

Note: The specific isoxazole derivatives are diverse in structure and the direct comparison of their IC50 values should be interpreted with caution. The data is presented to showcase the range of potency observed within this class of compounds. The symbol "-" indicates that data was not available in the cited sources.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the process of evaluating these compounds, the following diagrams illustrate a potential signaling pathway targeted by some anti-cancer agents and a typical experimental workflow for in vitro testing.

G Potential Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis by Phosphorylating and Inactivating Bcl-2 Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Isoxazole_Derivative Isoxazole_Derivative Isoxazole_Derivative->AKT Inhibition G Experimental Workflow for In Vitro Anticancer Drug Screening cluster_assays Cytotoxicity & Mechanistic Assays Start Start: Compound Synthesis Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549, PC-3) Start->Cell_Culture Compound_Treatment Treatment with Isoxazole Derivative (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Incubation->Cell_Cycle_Analysis Data_Analysis Data Analysis: IC50 Calculation, Statistical Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion: Lead Compound Identification Data_Analysis->Conclusion

References

Comparative analysis of different synthetic routes to 3-Methyl-5-(oxazol-5-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, molecules incorporating both isoxazole and oxazole rings are of significant interest due to their prevalence in biologically active compounds. This guide provides a comparative analysis of plausible synthetic routes to 3-Methyl-5-(oxazol-5-yl)isoxazole, a molecule of interest for further pharmacological investigation. The analysis focuses on two primary retrosynthetic strategies, presenting detailed experimental protocols, and a quantitative comparison of the proposed routes.

Retrosynthetic Strategies

Two principal synthetic routes are proposed for the synthesis of this compound.

Route 1 focuses on the initial construction of the oxazole ring, followed by the formation of the isoxazole moiety. This approach commences with the synthesis of the key intermediate, oxazole-5-carboxaldehyde, which then undergoes a cyclocondensation reaction to yield the target molecule.

Route 2 follows an alternative strategy where the isoxazole core is first synthesized, bearing a suitable functional group at the 5-position, which is then elaborated to form the oxazole ring. A key intermediate in this route is 3-methylisoxazole-5-carboxaldehyde.

G cluster_0 Retrosynthetic Analysis cluster_1 Route 1 cluster_2 Route 2 Target This compound R1_I1 Oxazole-5-carboxaldehyde Target->R1_I1 Isoxazole formation R2_I1 3-Methylisoxazole-5-carboxaldehyde Target->R2_I1 Oxazole formation R1_P1 TosMIC + Glyoxal equivalent R1_I1->R1_P1 Oxazole formation (Van Leusen) R2_P1 Propargyl aldehyde R2_I1->R2_P1 Isoxazole formation G cluster_0 Route 1: Step 1 Workflow Start Glyoxal (or equivalent) Intermediate Oxazoline intermediate Start->Intermediate Reaction with TosMIC Reagent1 Tosylmethyl isocyanide (TosMIC) Reagent1->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Product Oxazole-5-carboxaldehyde Intermediate->Product Elimination G cluster_0 Route 1: Step 2 Workflow Start Oxazole-5-carboxaldehyde Intermediate1 Knoevenagel adduct Start->Intermediate1 Knoevenagel Condensation Reagent1 Ethyl acetoacetate Reagent1->Intermediate1 Reagent2 Hydroxylamine HCl Intermediate2 Oxime intermediate Reagent2->Intermediate2 Catalyst Catalyst (e.g., Na-citrate) Catalyst->Intermediate1 Intermediate1->Intermediate2 Reaction with Hydroxylamine Product This compound Intermediate2->Product Cyclization & Dehydration G cluster_0 Route 2: Step 1 Workflow Start Propargyl aldehyde Intermediate Cycloaddition adduct Start->Intermediate [3+2] Cycloaddition Reagent1 Acetonitrile oxide precursor Reagent1->Intermediate Product 3-Methylisoxazole-5-carboxaldehyde Intermediate->Product Rearrangement/Oxidation G cluster_0 Route 2: Step 2 Workflow Start 3-Methylisoxazole-5-carboxaldehyde Intermediate Oxazoline intermediate Start->Intermediate Reaction with TosMIC Reagent1 Tosylmethyl isocyanide (TosMIC) Reagent1->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Product This compound Intermediate->Product Elimination

Assessing the Selectivity of the Isoxazole-Containing Farnesoid X Receptor Agonist GW4064

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a detailed assessment of the selectivity of GW4064, a potent isoxazole-containing agonist for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis, making it an attractive therapeutic target for metabolic and cholestatic diseases. This document presents a comparative analysis of GW4064's performance against other compounds and provides the methodologies for key experiments used to determine its selectivity.

Data Presentation: Selectivity Profile of FXR Agonists

The selectivity of a compound is crucial for minimizing off-target effects and ensuring a favorable safety profile. The following table summarizes the in vitro potency and selectivity of GW4064 compared to another FXR agonist, WAY-362450, and its activity against other related nuclear receptors.

CompoundTargetIC50 (nM)Selectivity vs. LXRαSelectivity vs. RXRαSelectivity vs. PPARγ
GW4064 FXR 30 >333-fold>333-fold>333-fold
LXRα>10,000---
RXRα>10,000---
PPARγ>10,000---
WAY-362450 FXR 3 >333-fold>333-fold>333-fold
LXRα>10,000---
RXRα>10,000---
PPARγ>10,000---

Data presented as half-maximal inhibitory concentration (IC50) from in vitro biochemical assays. A higher IC50 value indicates lower potency. Selectivity is expressed as the ratio of IC50 for the off-target to the IC50 for the primary target (FXR).

Signaling Pathway and Experimental Workflow

To understand the context of GW4064's action, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for assessing compound selectivity.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BileAcids Bile Acids FXR_inactive FXR (inactive) BileAcids->FXR_inactive Endogenous Ligand GW4064 GW4064 GW4064->FXR_inactive Synthetic Agonist FXR_RXR_active FXR-RXR Heterodimer (active) FXR_inactive->FXR_RXR_active RXR RXR RXR->FXR_RXR_active FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to DNA TargetGenes Target Genes (e.g., SHP, BSEP) FXRE->TargetGenes Regulates Transcription Gene Transcription TargetGenes->Transcription

Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway.

Selectivity_Assay_Workflow start Start: Compound Library primary_screen Primary Biochemical Screen (e.g., FXR AlphaScreen) start->primary_screen hits Identify Primary Hits primary_screen->hits selectivity_panel Selectivity Profiling (Panel of related targets, e.g., LXR, RXR, PPARγ) hits->selectivity_panel Potent compounds data_analysis Data Analysis (Calculate IC50 and Selectivity Index) selectivity_panel->data_analysis cellular_assay Cell-Based Assay (e.g., FXR Transactivation Assay) data_analysis->cellular_assay Selective compounds confirmation Confirm On-Target Activity and Cellular Potency cellular_assay->confirmation lead Lead Candidate confirmation->lead

Caption: General experimental workflow for assessing compound selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented data and for assessing the selectivity of novel compounds.

1. FXR Co-activator Recruitment Assay (AlphaScreen)

This biochemical assay measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a steroid receptor coactivator-1 (SRC-1) peptide.

  • Materials:

    • GST-tagged human FXR-LBD (Glutathione S-transferase tagged)

    • Biotinylated SRC-1 peptide

    • Glutathione donor beads

    • Streptavidin acceptor beads

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Test compounds (e.g., GW4064) dissolved in DMSO

    • 384-well microplates

  • Procedure:

    • Prepare a reaction mixture containing GST-FXR-LBD and biotinylated SRC-1 peptide in the assay buffer.

    • Add the test compounds at various concentrations to the wells of the microplate.

    • Add the reaction mixture to the wells containing the test compounds.

    • Incubate the plate at room temperature for 1 hour to allow for compound binding and co-activator recruitment.

    • Add the glutathione donor beads and incubate in the dark for 1 hour.

    • Add the streptavidin acceptor beads and incubate in the dark for another hour.

    • Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the proximity of the donor and acceptor beads, which is dependent on the FXR/SRC-1 interaction.

    • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

2. FXR Transactivation Assay

This cell-based assay measures the ability of a compound to activate FXR-mediated gene transcription.

  • Materials:

    • HepG2 cells (or other suitable cell line)

    • FXR expression vector

    • FXR-responsive reporter vector (e.g., containing a luciferase gene downstream of an FXR response element)

    • Transfection reagent

    • Cell culture medium and supplements

    • Test compounds dissolved in DMSO

    • Luciferase assay reagent

  • Procedure:

    • Seed HepG2 cells in 96-well plates and allow them to attach overnight.

    • Co-transfect the cells with the FXR expression vector and the FXR-responsive reporter vector using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Calculate EC50 values from the dose-response curves.

This guide provides a framework for assessing the selectivity of isoxazole-containing compounds targeting FXR. The presented data and protocols can aid researchers in the evaluation and development of novel therapeutic agents.

Safety Operating Guide

Proper Disposal of 3-Methyl-5-(oxazol-5-yl)isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 3-Methyl-5-(oxazol-5-yl)isoxazole as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal.

Researchers and laboratory personnel engaged in drug development and other scientific research must adhere to strict protocols for the disposal of chemical waste. The following information outlines the essential operational and logistical steps for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Waste Characterization and Segregation

Proper segregation of chemical waste is the first step in a compliant disposal process. This compound waste should be classified as hazardous chemical waste.

Do not mix this waste with:

  • Aqueous waste

  • Acids or bases

  • Oxidizing or reducing agents

  • Other incompatible chemical waste streams

Quantitative Data for Waste Management

The following table summarizes key quantitative limits and parameters for the accumulation and disposal of hazardous chemical waste in a laboratory setting, in accordance with general guidelines.[1][2]

ParameterGuidelineCitation
Maximum Accumulation Volume55 gallons of hazardous waste per Satellite Accumulation Area (SAA)[2]
Maximum Quantity of Acutely Hazardous Waste1 quart of liquid or 1 kilogram of solid "P-listed" waste[2]
Container TypeChemically compatible, leak-proof, with a secure lid. Plastic is often preferred.[2]
Container LabelingMust be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[3]
Accumulation Time LimitContainers may remain in an SAA for up to one year, or within three days of becoming full.
pH Range for Sewer Disposal (if applicable)Between 6.0 and 9.0 for non-hazardous, water-soluble substances (Not recommended for this compound).

Step-by-Step Disposal Protocol

The following experimental protocol details the necessary steps for the safe and compliant disposal of this compound.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., a high-density polyethylene (HDPE) bottle)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): safety goggles, chemically resistant gloves, lab coat

  • Chemical fume hood

Procedure:

  • Container Preparation:

    • Obtain a clean, dry, and chemically compatible waste container.

    • Affix a hazardous waste label to the container.

    • Write the full chemical name, "this compound," and the date on the label.

  • Waste Collection:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Carefully transfer the this compound waste into the prepared container.

    • If the compound is in a solid form, use a dedicated spatula. For liquids, use a funnel to avoid spills.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Container Sealing and Storage:

    • Securely close the container lid.

    • Wipe the exterior of the container with an appropriate solvent to remove any contamination.

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[2][4] The SAA should be at or near the point of generation and away from general laboratory traffic.

    • Ensure the stored container is within a secondary containment bin to catch any potential leaks.

  • Disposal Request:

    • Once the container is full or nearing its accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or equivalent department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[1][3]

  • Decontamination of Empty Containers:

    • If the original container of this compound is now empty, it must be properly decontaminated before being discarded as regular trash.

    • Triple rinse the empty container with a suitable solvent that can dissolve the compound.[1]

    • Collect the rinsate as hazardous waste in the designated waste container.

    • After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Collection cluster_storage Storage cluster_disposal Disposal A Identify Waste as Hazardous B Select & Label Waste Container A->B C Transfer Waste in Fume Hood B->C D Securely Seal Container C->D E Store in Designated SAA D->E F Use Secondary Containment E->F G Request EH&S Pickup F->G H Decontaminate Empty Containers G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific hazardous waste management plan for additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.